molecular formula C31H41BrFNO3 B1667934 Bromperidol Decanoate CAS No. 75067-66-2

Bromperidol Decanoate

Número de catálogo: B1667934
Número CAS: 75067-66-2
Peso molecular: 574.6 g/mol
Clave InChI: ZINCPWWBSRSXBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

used in the long-term treatment of psychotic disorders
See also: Bromperidol (has active moiety).

Propiedades

IUPAC Name

[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCPWWBSRSXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226039
Record name Bromperidol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75067-66-2
Record name Bromperidol decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75067-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromperidol decanoate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromperidol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMPERIDOL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of bromperidol decanoate, a long-acting injectable antipsychotic medication. The information is curated for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and pharmacology.

Introduction

This compound is the decanoate ester of bromperidol, a typical butyrophenone antipsychotic. Its formulation as a long-acting injectable provides a crucial therapeutic option for ensuring treatment adherence in patients with chronic schizophrenia. By providing a slow and sustained release of the active moiety, bromperidol, this formulation maintains therapeutic plasma concentrations over an extended period, typically administered every four weeks.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of the parent drug, bromperidol, with decanoic acid. The most common method involves the acylation of bromperidol with decanoyl chloride.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Synthesis_Pathway Bromperidol Bromperidol BromperidolDecanoate This compound Bromperidol->BromperidolDecanoate Esterification DecanoylChloride Decanoyl Chloride DecanoylChloride->BromperidolDecanoate HCl HCl

Caption: Synthesis of this compound via Esterification.

Experimental Protocol

The following protocol is based on established methods for the synthesis of long-acting antipsychotic esters.[1]

Materials:

  • 4-(4-(4-bromophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone (Bromperidol)

  • Decanoyl chloride

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide solution (2N)

  • 1,1'-oxybisethane (diethyl ether)

  • Water

Procedure:

  • A solution of bromperidol (10 parts) in N,N-dimethylformamide (90 parts) is prepared and warmed to 60°C with stirring.

  • Decanoyl chloride (5.76 parts) is added dropwise to the stirred solution.

  • The reaction mixture is maintained at 60°C and stirred overnight to ensure the completion of the acylation reaction.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The mixture is then made alkaline by the addition of a 2N sodium hydroxide solution.

  • The aqueous phase is decanted, and the resulting oily product is dissolved in diethyl ether at room temperature.

  • Any unreacted starting material is removed by filtration.

  • The organic solvent is evaporated to yield the final product, this compound.

Quantitative Data
CompoundMolecular FormulaMolar Mass ( g/mol )
BromperidolC₂₁H₂₃BrFNO₂420.32
Decanoyl chlorideC₁₀H₁₉ClO190.70
This compoundC₃₁H₄₁BrFNO₃574.57

Note: The reaction yield is not explicitly stated in the cited literature but is expected to be high under the described conditions.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to release the active antipsychotic agent, bromperidol. The therapeutic effects of bromperidol are primarily mediated through its potent antagonism of dopamine D2 receptors in the central nervous system.[2][3] It also exhibits some activity at serotonin 5-HT2A receptors.[4]

Dopamine D2 Receptor Antagonism

The primary mechanism of action of bromperidol is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Serotonin 5-HT2A Receptor Activity

Bromperidol also demonstrates antagonistic activity at serotonin 5-HT2A receptors.[4] The blockade of these receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.

Signaling Pathway

The binding of bromperidol to the dopamine D2 receptor, a G protein-coupled receptor (GPCR), inhibits downstream signaling cascades. D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits Dopamine Dopamine Dopamine->D2R Activates Bromperidol Bromperidol Bromperidol->D2R Antagonizes AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Signaling_Effectors Downstream Signaling Effectors BetaArrestin->Signaling_Effectors

Caption: Bromperidol's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Pharmacological Data

While specific Ki values for bromperidol can vary between studies and experimental conditions, it is consistently characterized as a potent D2 antagonist.

ReceptorAction
D2Antagonist
5-HT2AAntagonist

Experimental Protocols for Mechanistic Studies

Dopamine D2 Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like bromperidol for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Bromperidol (test compound)

  • Haloperidol or another potent D2 antagonist (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • A dilution series of bromperidol is prepared in the assay buffer.

  • In a 96-well microplate, the cell membranes, [³H]-spiperone (at a concentration near its Kd), and varying concentrations of bromperidol are incubated.

  • For the determination of non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used instead of bromperidol.

  • The total binding is determined in the absence of any competing ligand.

  • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through filter mats using a cell harvester to separate the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The filter mats are dried, and a scintillation cocktail is added to each well.

  • The radioactivity is quantified using a microplate scintillation counter.

  • The IC₅₀ value (the concentration of bromperidol that inhibits 50% of the specific binding of [³H]-spiperone) is calculated from the competition curve.

  • The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay

A similar competitive binding assay can be performed to determine the affinity of bromperidol for the 5-HT2A receptor, typically using [³H]-ketanserin or another suitable radioligand. The protocol would be analogous to the D2 receptor binding assay, with the substitution of 5-HT2A receptor-expressing cell membranes and the appropriate radioligand and competing ligands.[5]

Conclusion

This compound represents a clinically important long-acting injectable antipsychotic. Its synthesis via esterification of bromperidol is a straightforward and well-established chemical process. The therapeutic efficacy of its active metabolite, bromperidol, is derived primarily from its potent antagonism of dopamine D2 receptors, with a contributing role from its activity at serotonin 5-HT2A receptors. The detailed understanding of its synthesis and mechanism of action is crucial for the development of new and improved long-acting antipsychotic medications.

References

The Butyrophenone Breakthrough: A Technical Guide to the Discovery and History of Bromperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of bromperidol, a potent first-generation antipsychotic of the butyrophenone class. We will delve into its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental findings that have defined its therapeutic role. All quantitative data is summarized for comparative analysis, and detailed representations of its signaling pathway and experimental workflows are provided.

Introduction: The Rise of the Butyrophenones

The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the serendipitous discovery of chlorpromazine in the early 1950s.[1][2] This breakthrough paved the way for the development of the first-generation antipsychotics. Within this class, the butyrophenones emerged as a significant chemical group. The development of the first butyrophenone, haloperidol, by Dr. Paul Janssen at Janssen Pharmaceutica in 1958, was a landmark event.[3][4] This was the result of a systematic research effort to create analogs of pethidine (meperidine).[3][4] This pioneering work on butyrophenones laid the groundwork for the subsequent development of related compounds, including bromperidol.

Discovery and Development of Bromperidol

Bromperidol (R-11333) was discovered at Janssen Pharmaceutica in 1966.[5][6] It is a structural analogue of haloperidol, belonging to the butyrophenone class of antipsychotic drugs.[7] The development of bromperidol was part of a continued effort to refine the therapeutic profile of antipsychotic medications. Marketed under trade names such as Bromidol and Impromen, it has been primarily utilized in the treatment of schizophrenia and other psychotic disorders.[5][8] A long-acting injectable ester prodrug, bromperidol decanoate, was also developed for maintenance therapy.[5]

Chemical Synthesis and Structure

Bromperidol is chemically designated as 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one.[9] Its chemical formula is C21H23BrFNO2, with a molar mass of 420.322 g·mol−1.[5]

Table 1: Chemical and Physical Properties of Bromperidol

PropertyValue
IUPAC Name4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[9]
CAS Number10457-90-6[5]
Molecular FormulaC21H23BrFNO2[5]
Molar Mass420.322 g·mol−1[5]

Mechanism of Action: A Dopaminergic Focus

The primary mechanism of action of bromperidol, like other typical antipsychotics, is the antagonism of dopamine D2 receptors in the brain.[8][10] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] By blocking these D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[10]

While its principal therapeutic effect is attributed to D2 receptor blockade, bromperidol also exhibits affinity for other neurotransmitter receptors, albeit to a lesser extent.[10] It can interact with serotonin (5-HT2) receptors, which may contribute to its effects on the negative symptoms and cognitive deficits in schizophrenia.[8][10] Additionally, it has mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors.[10]

Below is a diagram illustrating the primary signaling pathway of bromperidol's action.

Bromperidol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse Cellular Response (Reduced Neuronal Excitability) DARPP32->CellularResponse Modulates Bromperidol Bromperidol Bromperidol->D2R Blocks

Bromperidol's primary mechanism of action at the D2 receptor.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic properties of bromperidol are consistent with its central antidopaminergic activity.[7] Preclinical studies have demonstrated its potent neuroleptic effects. The table below summarizes the receptor binding affinities of bromperidol.

Table 2: Receptor Binding Affinity of Bromperidol (Ki in nM)

ReceptorAffinity (Ki in nM)
Dopamine D2High
Serotonin 5-HT2AModerate
Alpha-1 AdrenergicLow
Histamine H1Low
Muscarinic M1Low

Note: Specific Ki values can vary between studies. This table represents a qualitative summary.

Pharmacokinetics

Bromperidol is well-absorbed after oral administration and undergoes hepatic metabolism.[10] It has a relatively long elimination half-life, which supports a once-daily dosing regimen.[10][11] The metabolites of bromperidol are excreted through both renal and fecal routes.[10]

Table 3: Pharmacokinetic Parameters of Bromperidol

ParameterValue
Bioavailability~60%
Protein Binding~90%
Half-lifeApproximately 24 hours[11]
Time to Peak Plasma Concentration2-4 hours
ExcretionRenal and Fecal[10]

Experimental Protocols and Clinical Trials

The evaluation of bromperidol has followed standard preclinical and clinical trial methodologies for antipsychotic drugs.

Preclinical Evaluation Workflow

Preclinical studies are essential to determine the initial safety and efficacy profile of a new chemical entity. The following diagram illustrates a typical preclinical evaluation workflow for an antipsychotic candidate like bromperidol.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Animal Studies ReceptorBinding Receptor Binding Assays (D2, 5-HT2A, etc.) CellBased Cell-Based Functional Assays (cAMP accumulation) ReceptorBinding->CellBased Behavioral Behavioral Models (Conditioned avoidance, amphetamine-induced hyperactivity) CellBased->Behavioral PK_PD Pharmacokinetic & Pharmacodynamic Studies Behavioral->PK_PD Tox Toxicology Studies (Acute and chronic dosing) PK_PD->Tox

A generalized preclinical experimental workflow for antipsychotics.

A key preclinical experiment is the conditioned avoidance response (CAR) test in rats. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Dopamine antagonists like bromperidol selectively block this avoidance behavior at doses that do not impair the escape response, indicating an antipsychotic-like effect.

Another critical in vivo model is the amphetamine- or apomorphine-induced stereotypy model. These dopamine agonists induce stereotypic behaviors (e.g., sniffing, gnawing) in rodents, which are thought to model aspects of psychosis. The ability of a compound to block these behaviors is predictive of its antipsychotic efficacy.

Clinical Trials

Clinical trials with bromperidol have demonstrated its antipsychotic efficacy in patients with schizophrenia.[7][12] Early clinical studies in the late 1970s showed that bromperidol possesses potent antipsychotic properties, particularly in treating productive psychosis.[12] Comparative trials have shown its efficacy to be slightly greater than chlorpromazine and perphenazine, and similar to or slightly better than haloperidol.[7] Bromperidol often exhibited a faster onset of action compared to these other agents.[7]

A clinical trial conducted in 1977 on 20 psychotic patients, predominantly with schizophrenia, found that with a mean daily dose of 4.47 mg, 18 out of 19 patients who completed the trial showed a therapeutic result considered good to very good.[13]

The depot formulation, this compound, has also been evaluated in clinical trials for the long-term management of schizophrenia.[14]

Safety and Tolerability

As a typical antipsychotic, bromperidol is associated with a range of side effects, primarily due to its potent D2 receptor blockade in the nigrostriatal pathway.[10] The most common adverse effects are extrapyramidal symptoms (EPS), including tremors, rigidity, and bradykinesia.[8][10] Long-term use carries a risk of tardive dyskinesia, a potentially irreversible movement disorder.[8][10] Other side effects can include sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation.[10] Animal toxicity studies have shown that bromperidol is generally well-tolerated.[11]

Conclusion

Bromperidol stands as a significant member of the butyrophenone class of antipsychotics, born out of the rational drug design efforts that followed the initial breakthroughs in psychopharmacology. Its history is intertwined with that of haloperidol, and its development provided clinicians with another potent tool for the management of psychosis. While the advent of atypical antipsychotics has shifted the treatment landscape, a thorough understanding of the discovery, mechanism, and clinical profile of first-generation agents like bromperidol remains crucial for researchers and drug development professionals in the ongoing quest for safer and more effective treatments for severe mental illness.

References

Preclinical Pharmacology of Bromperidol Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical pharmacology of bromperidol decanoate, a long-acting injectable antipsychotic. It covers key pharmacokinetic and pharmacodynamic properties, and toxicological assessments, with a focus on the underlying experimental methodologies.

Introduction

Bromperidol is a typical antipsychotic of the butyrophenone class, structurally and pharmacologically similar to haloperidol. Its primary use is in the management of schizophrenia and other psychotic disorders. To overcome challenges with medication adherence in this patient population, a long-acting depot formulation, this compound, was developed. This formulation consists of the decanoate ester of bromperidol dissolved in sesame oil, allowing for intramuscular administration once every four weeks. As a prodrug, this compound is inactive and must be hydrolyzed to its active parent compound, bromperidol, to exert its therapeutic effect. This guide synthesizes the available preclinical data to provide a comprehensive resource for professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its long-acting nature, governed by the slow release of the prodrug from its oily vehicle and subsequent conversion to the active moiety. This is a classic example of "flip-flop" kinetics, where the absorption rate is slower than the elimination rate.

Absorption and Hydrolysis

Following deep intramuscular injection, the this compound in the sesame oil vehicle forms a depot in the muscle tissue. The ester prodrug is slowly released from this oily phase into the surrounding aqueous environment. The rate-limiting step in the appearance of the active drug in the systemic circulation is this slow release and partitioning process.

Once released, this compound is hydrolyzed by tissue esterases to yield the active bromperidol and decanoic acid. Studies on the analogous compound, haloperidol decanoate, indicate that this hydrolysis does not occur in plasma but is mediated by enzymes such as carboxylesterase in tissues like the liver. The interaction between the decanoate ester and proteins like albumin can inhibit enzymatic hydrolysis, further influencing its metabolism and stabilization.

Pharmacokinetic Parameters

Quantitative preclinical pharmacokinetic data for this compound is limited. However, its profile is known to be very similar to that of haloperidol decanoate. Data from preclinical and clinical studies of these analogous compounds provide the basis for our understanding.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds

ParameterThis compoundHaloperidol Decanoate (in Dogs)Haloperidol Decanoate (in Humans)
Time to Peak Plasma Concentration (Tmax) 3 - 9 days3 - 7 days~6 days
Apparent Half-Life (t½) ~21 - 28 daysNot Reported~3 weeks
Time to Steady State Not ReportedNot Reported~3 months

Note: Data is compiled from multiple sources and represents approximate values. The pharmacokinetics of depot injections can be highly variable between individuals.

Experimental Protocols

This protocol is based on methodologies used for studying haloperidol decanoate.

  • Animal Model: Male Beagle dogs (n=6-8 per group), weighing 10-15 kg. Animals are fasted overnight prior to dosing.

  • Dosing: A single dose of this compound, formulated in sesame oil, is administered via deep intramuscular injection into the gluteal muscle using a 21-gauge needle. The dose volume should not exceed 3 mL.

  • Blood Sampling: Venous blood samples (approx. 2 mL) are collected from the cephalic vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and on days 4, 7, 10, 14, 21, 28, 35, and 42).

  • Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of both this compound and the active metabolite, bromperidol, are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualization: Pharmacokinetic Workflow

G cluster_0 Injection Site (Muscle) cluster_1 Tissue Interstitium / Lymphatics cluster_2 Systemic Circulation (Blood) Depot Oily Depot (this compound in Sesame Oil) Prodrug_Released This compound (Prodrug) Depot->Prodrug_Released Slow Release Hydrolysis Enzymatic Hydrolysis (Esterases) Prodrug_Released->Hydrolysis Substrate Active_Drug Active Bromperidol Hydrolysis->Active_Drug Conversion Distribution Distribution to Tissues (including Brain) Active_Drug->Distribution Elimination Metabolism & Elimination Active_Drug->Elimination

Caption: Workflow of this compound from injection to systemic activity.

Pharmacodynamics

Bromperidol's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.

Mechanism of Action

The core of schizophrenia's positive symptoms (e.g., hallucinations, delusions) is linked to hyperactivity in the mesolimbic dopamine pathway. Bromperidol, the active form of the drug, is a strong D2 receptor antagonist. By blocking these postsynaptic receptors, it reduces dopaminergic neurotransmission, thereby alleviating psychotic symptoms.

While its primary action is on D2 receptors, bromperidol also has a lower affinity for other receptors, including serotonin (5-HT2), alpha-adrenergic, and histaminergic receptors. Its profile is very similar to haloperidol, which has strong D2 blockade, weak alpha-1 and H1 blockade, and negligible muscarinic (M1) blockade. This profile predicts a high potential for extrapyramidal side effects (EPS) but low potential for sedation, orthostasis, or anticholinergic effects compared to other antipsychotic classes like phenothiazines.

Receptor Binding Affinity

The therapeutic action and side-effect profile of an antipsychotic are determined by its binding affinities for various neurotransmitter receptors. Bromperidol is characterized by its high affinity for the D2 receptor.

Table 2: Receptor Binding Profile of Bromperidol (Active Metabolite)

ReceptorBinding Affinity (Ki, nM)Implication of Blockade
Dopamine D2 ~2.04 Antipsychotic efficacy, EPS, hyperprolactinemia
Serotonin 5-HT2A120Potential mitigation of EPS, effects on negative symptoms
Dopamine D34.6Contributes to antipsychotic action
Dopamine D410Contributes to antipsychotic action
Alpha-1 AdrenergicModerateOrthostatic hypotension, dizziness
Histamine H1LowSedation, weight gain
Muscarinic M1Very Low (>20000)Anticholinergic effects (dry mouth, blurred vision)

Note: Ki values are primarily derived from data for the structurally similar haloperidol. A lower Ki value indicates higher binding affinity.

In Vivo Efficacy Models

Preclinical models are used to predict antipsychotic efficacy. The apomorphine-induced emesis model in dogs is a classic assay for D2 receptor blockade in a non-rodent species.

Table 3: Preclinical In Vivo Models for this compound

ModelSpeciesEndpointRationale
Apomorphine-Induced Emesis DogInhibition of vomitingApomorphine is a potent D2 agonist that stimulates the chemoreceptor trigger zone to induce emesis. Blockade of this effect indicates central D2 antagonism.
Amphetamine-Induced Hyperlocomotion RatReduction of stereotyped behavior and hyperactivityAmphetamine increases synaptic dopamine, mimicking aspects of psychosis. Antipsychotics reduce the resulting hyperlocomotion.
Prepulse Inhibition (PPI) of Startle RatRestoration of normal sensorimotor gatingPPI is deficient in schizophrenia patients. This model assesses the ability of a drug to normalize this deficit.
Experimental Protocols
  • Animal Model: Male Beagle dogs (n=4-6 per group), selected for their consistent emetic response to a standard dose of apomorphine.

  • Pre-treatment: Animals are pre-treated with a single intramuscular injection of this compound at various dose levels (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle (sesame oil).

  • Challenge: At a specified time post-treatment (e.g., 7 days, to coincide with peak plasma levels), animals are challenged with a subcutaneous injection of apomorphine hydrochloride (e.g., 0.1 mg/kg).

  • Observation: Following the apomorphine challenge, each dog is observed continuously for a period of 60 minutes. The primary endpoint is the presence or absence of emesis (vomiting or retching). The latency to the first emetic event may also be recorded.

  • Data Analysis: The percentage of animals protected from emesis at each dose level is calculated. An ED50 (effective dose to protect 50% of animals) can be determined using probit analysis. This model is particularly useful for demonstrating both the effectiveness and the long duration of action of the depot formulation.

Visualization: Signaling Pathway and Experimental Workflow

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits (via Gi) cAMP ↓ cAMP AC->cAMP Effect Cellular Effect cAMP->Effect Bromperidol Bromperidol Bromperidol->D2R Blocks

Caption: Bromperidol antagonism at the postsynaptic dopamine D2 receptor.

G start Select Apomorphine- Sensitive Dogs pretreat Pre-treat with This compound (IM Injection) start->pretreat wait Wait 7 Days (for peak plasma levels) pretreat->wait challenge Challenge with Apomorphine HCl (SC Injection) wait->challenge observe Observe for 60 min Record Emesis Events challenge->observe end Calculate % Protection & ED50 observe->end

Caption: Experimental workflow for the apomorphine-induced emesis model.

Preclinical Toxicology

Toxicology studies in animals are essential to establish the safety profile of a new drug formulation before human trials. For bromperidol, these studies have shown it to be generally well-tolerated.

Safety Profile

Preclinical safety evaluations for bromperidol have included acute and multiple-dose toxicology studies, as well as reproductive and mutagenicity assessments. These studies have indicated that the drug is well tolerated. A significant finding for the decanoate formulation is its lack of tissue irritation upon intramuscular injection, which can be a concern with parenteral drugs.

Table 4: Summary of Preclinical Toxicology Studies

Study TypeSpeciesTypical RouteKey Objectives
Acute Toxicity Rat, MouseIntramuscular, OralDetermine the Median Lethal Dose (LD50) and identify signs of acute toxicity.
Repeated-Dose Toxicity Rat, DogIntramuscularEvaluate potential target organ toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL) over 28 or 90 days.
Genotoxicity In vitro / In vivoN/AAssess mutagenic and clastogenic potential (e.g., Ames test, micronucleus test).
Reproductive Toxicology Rat, RabbitOral / IMEvaluate effects on fertility, embryonic development, and pre/postnatal development.
Local Tolerance Rabbit, DogIntramuscularAssess irritation, inflammation, and tissue damage at the injection site.
Experimental Protocols
  • Animal Model: Young adult Sprague-Dawley rats (5 males and 5 females per group).

  • Dosing: A single intramuscular injection of this compound is administered at escalating dose levels to different groups. A control group receives the sesame oil vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days post-dose.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized. A gross pathological examination of all major organs and the injection site is performed.

  • Data Analysis: The LD50 is calculated if sufficient mortality occurs. The study identifies the maximum non-lethal dose and describes the nature of any toxic effects.

Conclusion

The preclinical data for this compound establish it as a long-acting antipsychotic agent whose properties are governed by its depot formulation and prodrug characteristics. Its pharmacokinetic profile ensures sustained release of the active moiety, bromperidol, over a four-week period. The pharmacodynamic activity is driven by potent dopamine D2 receptor antagonism, which is demonstrable in relevant animal models of antipsychotic efficacy. Toxicological studies have shown the compound to be well-tolerated. This comprehensive preclinical profile supports its clinical use for the long-term management of schizophrenia in patients who may benefit from a depot injection regimen.

An In-depth Technical Guide to the Molecular Structure and Characterization of Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of bromperidol decanoate. The information is intended to support research, development, and quality control activities related to this long-acting antipsychotic medication.

Molecular Structure and Physicochemical Properties

This compound is the decanoate ester of bromperidol, a typical butyrophenone antipsychotic. The addition of the ten-carbon decanoate chain significantly increases the lipophilicity of the molecule, allowing for its formulation as a long-acting injectable depot.[1] This formulation provides a slow release of the active moiety, bromperidol, into the systemic circulation following deep intramuscular injection.[1]

Chemical Structure:

  • IUPAC Name: 4-(4-bromophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate[2]

  • CAS Number: 75067-66-2[3]

  • Chemical Formula: C₃₁H₄₁BrFNO₃[3]

  • Molecular Weight: 574.56 g/mol [3]

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₄₁BrFNO₃[3]
Molecular Weight574.56 g/mol [3]
CAS Number75067-66-2[3]
AppearanceWhite or almost white crystalline powderN/A
SolubilityPractically insoluble in water, soluble in ethanol and methanol, freely soluble in dichloromethane and in acetone.N/A
Melting PointApproximately 73 °CN/A
pKaNot availableN/A
LogP7.9[4]

Note: Some physical properties like melting point and solubility are based on typical characteristics of similar long-chain fatty acid esters and may vary slightly between batches.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. This section provides a theoretical analysis of the expected spectroscopic features based on its molecular structure and available data for the active moiety, bromperidol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key signals would include:

  • Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the 4-bromophenyl and 4-fluorophenyl rings.

  • Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons of the piperidine ring.

  • Butyrophenone Chain Protons: Distinct signals for the methylene protons of the butanone chain.

  • Decanoate Chain Protons: A characteristic triplet for the terminal methyl group (around δ 0.9 ppm) and a series of multiplets for the methylene groups of the long fatty acid chain.

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 31 carbon atoms in the molecule. Key resonances would include:

  • Carbonyl Carbons: Signals for the ketone and ester carbonyl carbons in the downfield region (δ 170-200 ppm).

  • Aromatic Carbons: A set of signals in the aromatic region (δ 115-165 ppm).

  • Piperidine and Aliphatic Carbons: Numerous signals in the upfield region (δ 10-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1250-1100 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • C-F Stretch: A strong absorption band around 1220 cm⁻¹.

  • C-Br Stretch: An absorption band in the fingerprint region.

Mass Spectrometry (MS)

Upon ionization (e.g., by electrospray ionization - ESI), the molecule would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 575.2. The fragmentation would be expected to involve the cleavage of the ester bond, leading to the formation of the bromperidol fragment ion and the loss of decanoic acid. Further fragmentation of the bromperidol moiety would be consistent with the known fragmentation pattern of butyrophenones.

Table 2: Predicted Mass Spectral Fragmentation of this compound

m/z (Predicted)Fragment
575.2[M+H]⁺
420.1[Bromperidol + H]⁺
171.2[Decanoic acid + H]⁺
123.0Fragment of butyrophenone side chain

Experimental Protocols for Characterization

Detailed, validated experimental protocols for the characterization of this compound are proprietary to manufacturers. However, based on the analysis of the closely related compound, haloperidol decanoate, and general principles of pharmaceutical analysis, the following methodologies would be applicable.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from a validated stability-indicating HPLC method for haloperidol decanoate and would be suitable for the determination of purity and assay of this compound.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the chromophores of the molecule exhibit significant absorbance (e.g., around 245 nm).

  • Sample Preparation: The sample is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.

  • Procedure: A defined volume of the sample solution is injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is determined by assessing the area of any impurity peaks relative to the main peak. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Figure 1. A generalized workflow for the HPLC analysis of this compound.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Bromperidol, the active metabolite of this compound, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia. By blocking these receptors, bromperidol reduces the downstream signaling effects of dopamine.

D2_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_Protein Gi/o Protein Activation D2R->G_Protein Activates Bromperidol Bromperidol Bromperidol->D2R Blocks AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP Decreased cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling Effect Antipsychotic Effect Signaling->Effect

References

Early Antipsychotic Research: A Technical Deep Dive into Bromperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol, a butyrophenone derivative closely related to haloperidol, emerged from the intensive antipsychotic drug discovery programs of the mid-20th century. Its development and early evaluation were pivotal in refining the understanding of dopamine receptor antagonism in the treatment of psychosis. This technical guide provides an in-depth analysis of the foundational research on bromperidol, focusing on its pharmacological profile, preclinical evaluation, and early clinical trials. Particular emphasis is placed on the experimental methodologies of the era, offering a window into the nascent stages of psychopharmacological research.

Pharmacological Profile

Bromperidol's primary mechanism of action is the potent and selective antagonism of the dopamine D2 receptor.[1] Like other typical antipsychotics, its therapeutic efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to the blockade of D2 receptors in the mesolimbic pathway. Early research also indicated some affinity for serotonin (5-HT2) receptors, which was hypothesized to contribute to its overall therapeutic profile and potentially modulate some of the extrapyramidal side effects associated with potent D2 blockade.[1] However, its clinical effects are predominantly attributed to its action on D2 receptors.[1]

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki values) of bromperidol for various neurotransmitter receptors, compiled from early in vitro studies. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM) - BromperidolKi (nM) - Haloperidol (for comparison)Reference RadioligandTissue Source
Dopamine D2Data not available in early literature~1-2[3H]Spiperone or [3H]HaloperidolRat Striatum
Serotonin 5-HT2AData not available in early literature~50-100[3H]Spiperone or [3H]KetanserinRat Frontal Cortex
Alpha-1 AdrenergicData not available in early literature~10-20[3H]WB-4101Rat Brain Cortex
Histamine H1Data not available in early literature~20-50[3H]MepyramineGuinea Pig Cerebellum
Muscarinic M1Data not available in early literature>1000[3H]QNBRat Brain Cortex

Preclinical Evaluation

The preclinical assessment of bromperidol relied on established animal models of psychosis and in vitro techniques to characterize its pharmacological activity. These studies were crucial in predicting its antipsychotic potential and guiding its clinical development.

Key Preclinical Experiments

1. Conditioned Avoidance Response (CAR) Test:

This behavioral paradigm was a cornerstone in the screening of potential antipsychotic drugs. The ability of a compound to suppress a conditioned avoidance response at doses that do not impair the unconditioned escape response was considered a strong predictor of antipsychotic efficacy.

  • Experimental Protocol:

    • Subjects: Male Wistar or Sprague-Dawley rats (200-250g).

    • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, and a conditioned stimulus (CS) such as a light or a tone.

    • Procedure:

      • Acquisition Training: Rats were trained to avoid an electric foot shock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. The CS was typically presented for 5-10 seconds, followed by the US (e.g., 0.5-1.0 mA scrambled shock) for a maximum of 10-20 seconds. A successful avoidance was recorded if the rat moved to the other compartment during the CS presentation. An escape response was recorded if the rat moved during the US presentation.

      • Drug Administration: Bromperidol or vehicle was administered intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg) 30-60 minutes before the test session.

    • Data Analysis: The number of avoidance responses, escape responses, and inter-trial crossings were recorded. A dose-dependent decrease in avoidance responses without a significant effect on escape responses was indicative of antipsychotic-like activity.

2. In Vitro Receptor Binding Assays:

These assays were fundamental in determining the affinity of bromperidol for various neurotransmitter receptors, particularly the dopamine D2 receptor.

  • Experimental Protocol (Dopamine D2 Receptor Binding):

    • Tissue Preparation: Rat striatal tissue was homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation.

    • Radioligand: [3H]Spiperone or [3H]Haloperidol, high-affinity antagonists for the D2 receptor, were commonly used.

    • Incubation: The membrane preparation was incubated with the radioligand at a fixed concentration (typically near its Kd value) and varying concentrations of bromperidol in a temperature-controlled water bath (e.g., 37°C for 15-30 minutes).

    • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

    • Data Analysis: The concentration of bromperidol that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Early Clinical Trials

The initial clinical investigations of bromperidol were designed to assess its safety, tolerability, and antipsychotic efficacy in patients with schizophrenia. These trials were typically conducted in hospitalized patients with acute exacerbations of the illness.

Summary of Early Clinical Trial Data
Trial Identifier/ReferencePatient PopulationNDosage RangeDurationEfficacy MeasuresKey Findings
Weiser (1978)[2]Male patients with schizophrenia (various subtypes)30Optimal: 4-6 mg/day8 weeksPsychiatric assessments, Global improvement76% of patients showed moderate to very much improvement. Potent antipsychotic effect against basic schizophrenic disintegration.
Initial US TrialsAcutely ill schizophrenic patients30Acute: 14-23 mg/day; Maintenance: ~8 mg/dayUp to 4 monthsBrief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI)Highly significant decreases in BPRS symptom clusters. Two-thirds of patients were much to very much improved on CGI.
Experimental Protocol of a Typical Early Clinical Trial
  • Study Design: A double-blind, randomized, controlled trial comparing bromperidol to a standard antipsychotic (e.g., haloperidol) or placebo.

  • Patient Population:

    • Inclusion Criteria: Adult patients (typically 18-65 years old) with a confirmed diagnosis of schizophrenia based on the prevailing diagnostic criteria of the time (e.g., Feighner criteria). Patients were generally required to be experiencing an acute psychotic episode requiring hospitalization.

    • Exclusion Criteria: Presence of significant medical or neurological illness, substance abuse, and prior treatment resistance to multiple antipsychotics.

  • Randomization and Blinding: Patients were randomly assigned to treatment groups. Both patients and clinical raters were blinded to the treatment allocation.

  • Treatment: Bromperidol was typically administered orally once daily, with the dose titrated based on clinical response and tolerability.

  • Assessments:

    • Efficacy: The Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale were the primary instruments used to assess changes in psychopathology.[3][4] Ratings were typically performed at baseline and at regular intervals throughout the trial (e.g., weekly).

    • Safety: Adverse events were systematically recorded, with a particular focus on extrapyramidal symptoms (EPS), which were often assessed using scales like the Simpson-Angus Scale. Vital signs and laboratory tests were also monitored.

  • Data Analysis: Statistical comparisons of the change from baseline in BPRS and CGI scores between the treatment groups were performed using appropriate statistical tests (e.g., t-tests, ANOVA).

Visualizations

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector Response Reduced Neuronal Excitability Effector->Response Bromperidol Bromperidol Bromperidol->D2R Blocks

Caption: Dopamine D2 receptor antagonism by bromperidol.

Experimental Workflow for Early Antipsychotic Drug Discovery

Antipsychotic_Discovery_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Synthesis Chemical Synthesis (Butyrophenone Analogs) Binding In Vitro Receptor Binding Assays (D2, 5-HT2, etc.) Synthesis->Binding AnimalModels Animal Models of Psychosis (e.g., Conditioned Avoidance Response) Binding->AnimalModels Tox Toxicology Studies AnimalModels->Tox Phase1 Phase I (Safety & Tolerability in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: Typical workflow for antipsychotic drug discovery in the 1970s.

Conclusion

The early research on bromperidol exemplifies the systematic approach to psychopharmacological drug development that emerged in the mid-20th century. Through a combination of in vitro pharmacology, behavioral animal models, and controlled clinical trials, the antipsychotic properties of bromperidol were established, further solidifying the central role of dopamine D2 receptor antagonism in the treatment of schizophrenia. While the methodologies of that era may appear less sophisticated by today's standards, they laid the crucial groundwork for our current understanding of antipsychotic drug action and continue to inform the development of novel therapeutic agents for psychotic disorders. Further research into the nuances of its receptor binding profile and long-term clinical outcomes has continued to refine our understanding of this important early antipsychotic.

References

The In Vivo Metabolic Journey of Bromperidol Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol decanoate, a long-acting injectable antipsychotic, undergoes a multi-step biotransformation process in vivo, primarily initiated by the hydrolysis of the decanoate ester to its active moiety, bromperidol. This comprehensive technical guide delineates the metabolic fate of this compound, detailing the enzymatic pathways, resultant metabolites, and available quantitative data. The core metabolic transformations of bromperidol include reduction, oxidative N-dealkylation, and glucuronidation, with notable species-specific variations. This document provides a consolidated overview of the current understanding of this compound metabolism, supported by experimental methodologies and visual pathway representations to aid researchers in the field of drug metabolism and pharmacokinetics.

Introduction

This compound is a butyrophenone antipsychotic formulated as a decanoate ester for depot intramuscular administration. This formulation provides a slow release of the active drug, bromperidol, ensuring sustained therapeutic plasma concentrations over several weeks.[1] The clinical efficacy and safety profile of this compound are intrinsically linked to the in vivo hydrolysis of the ester and the subsequent metabolism of the liberated bromperidol. A thorough understanding of these metabolic pathways is crucial for predicting drug-drug interactions, understanding interindividual variability in patient response, and guiding further drug development.

Overview of this compound Biotransformation

The metabolism of this compound is a sequential process that begins with the cleavage of the decanoate ester, followed by extensive phase I and phase II metabolism of the active bromperidol molecule. The primary metabolic pathways are summarized below and illustrated in the subsequent diagrams.

Phase I Metabolism
  • Hydrolysis: The initial and rate-limiting step in the activation of this compound is the enzymatic hydrolysis of the ester linkage to release active bromperidol and decanoic acid. This process is catalyzed by esterase enzymes, with carboxylesterases being the likely candidates based on the metabolism of other long-chain fatty acid ester prodrugs.[2]

  • Reduction: The ketone group of bromperidol can be reduced to a secondary alcohol, forming the metabolite reduced bromperidol (RBRP). This reaction is catalyzed by carbonyl reductase.[3][4]

  • Oxidative N-dealkylation: The piperidine ring of bromperidol is susceptible to oxidative N-dealkylation, a major metabolic pathway in some species. This reaction is primarily mediated by the cytochrome P450 enzyme, CYP3A4.[5][6]

  • Dehydration and Oxidation: Bromperidol can undergo dehydration to form bromperidol 1,2,3,6-tetrahydropyridine, which can be further oxidized to the bromperidol pyridinium ion. CYP3A4 has been identified as the enzyme responsible for these transformations.[6][7]

Phase II Metabolism
  • Glucuronidation: In humans, a significant metabolic pathway for bromperidol is O-glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group of the bromperidol molecule. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in a more water-soluble conjugate that is readily excreted in the urine.[8][9]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of bromperidol and its metabolites.

Table 1: Plasma Concentrations of Bromperidol and Reduced Bromperidol in Schizophrenic Patients

AnalytePlasma Concentration Range (ng/mL)RBRP-to-BRP RatioReference
Bromperidol (BRP)2.2 - 23.50.01 - 0.94[3]
Reduced Bromperidol (RBRP)0.2 - 8.2[3]

Table 2: Bromperidol Reductase Activity in Human Red Blood Cells

Enzyme ActivityValueReference
BRP Reductase6.8 - 12.3 pmol/hr/10⁶ cells[3]

Table 3: Excretion of ¹⁴C-Bromperidol Following Oral Administration

Species% of Dose in Urine% of Dose in FecesMajor Urinary MetaboliteReference
Human28 - 5018 - 46O-glucuronide conjugate (70-75% of urinary radioactivity)[8]
Rat23 - 2938 - 45Products of oxidative N-dealkylation[8]
Dog39 - 7426 - 43Products of oxidative N-dealkylation[8]

Metabolic Pathways and Experimental Workflows

Metabolic Pathways

Bromperidol_Metabolism BD This compound BRP Bromperidol BD->BRP Hydrolysis (Esterases) RBRP Reduced Bromperidol (RBRP) BRP->RBRP Reduction (Carbonyl Reductase) BRP_Gluc Bromperidol-O-glucuronide BRP->BRP_Gluc Glucuronidation (UGTs) NDealkyl N-dealkylated Metabolites BRP->NDealkyl N-dealkylation (CYP3A4) BRP_THP Bromperidol 1,2,3,6-tetrahydropyridine BRP->BRP_THP Dehydration (CYP3A4) RBRP->BRP Oxidation (CYP3A4) BRP_Pyr Bromperidol Pyridinium BRP_THP->BRP_Pyr Oxidation (CYP3A4)

Caption: Metabolic pathways of this compound.

Experimental Workflow: In Vitro Metabolism using Human Liver Microsomes

HLM_Workflow start Start: Prepare Reagents reagents Human Liver Microsomes Test Compound (Bromperidol) NADPH (for Phase I) UDPGA (for Phase II) Phosphate Buffer (pH 7.4) start->reagents preincubation Pre-incubate microsomes, buffer, and test compound at 37°C reagents->preincubation initiation Initiate reaction by adding cofactors (NADPH and/or UDPGA) preincubation->initiation incubation Incubate at 37°C with gentle agitation initiation->incubation termination Terminate reaction at various time points with organic solvent (e.g., acetonitrile) incubation->termination processing Centrifuge to pellet protein termination->processing analysis Analyze supernatant by LC-MS/MS processing->analysis end End: Data Analysis analysis->end

Caption: In vitro metabolism experimental workflow.

Detailed Experimental Protocols

In Vitro Metabolism of Bromperidol using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies.[10][11][12]

Objective: To determine the in vitro metabolic profile of bromperidol in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Bromperidol stock solution (in a compatible solvent, e.g., DMSO)

  • 100 mM Phosphate buffer (pH 7.4)

  • 20 mM NADPH solution (in phosphate buffer)

  • 20 mM UDPGA solution (in phosphate buffer)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of bromperidol, NADPH, and UDPGA in phosphate buffer. The final concentration of the organic solvent from the bromperidol stock should be less than 1% in the final incubation mixture.

  • Pre-incubation: In a microcentrifuge tube, add the following in order: phosphate buffer, bromperidol working solution, and human liver microsomes. Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH and/or UDPGA solution to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes).

  • Sample Processing: Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to identify and quantify the parent drug (bromperidol) and its metabolites.

Quantification of Bromperidol and Reduced Bromperidol in Plasma by HPLC

This protocol is based on established methods for the analysis of butyrophenones in biological matrices.

Objective: To quantify the concentrations of bromperidol and reduced bromperidol in human plasma.

Materials:

  • Human plasma samples

  • Bromperidol and reduced bromperidol analytical standards

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Extraction solvent (e.g., a mixture of hexane and isoamyl alcohol)

  • Reconstitution solvent (mobile phase)

  • HPLC system with a UV or mass spectrometric detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: To a known volume of plasma (e.g., 1 mL), add the internal standard.

  • Liquid-Liquid Extraction: Add an appropriate volume of extraction solvent. Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase. Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase.

  • HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.

    • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

    • Detection: Monitor the eluent at a specific wavelength (e.g., 245 nm for UV detection) or use a mass spectrometer for more sensitive and specific detection.

  • Quantification: Create a calibration curve using the analytical standards of bromperidol and reduced bromperidol. Calculate the concentrations of the analytes in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Conclusion

The in vivo biotransformation of this compound is a complex process involving initial hydrolysis to the active drug, bromperidol, followed by a series of phase I and phase II metabolic reactions. The primary pathways include reduction to reduced bromperidol, oxidative N-dealkylation, and, significantly in humans, O-glucuronidation. CYP3A4 plays a central role in the oxidative metabolism of bromperidol. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the pharmacokinetics and metabolism of this long-acting antipsychotic. Further research is warranted to identify the specific esterases involved in the initial hydrolysis of this compound and to obtain a more complete quantitative profile of all major metabolites in human plasma.

References

Fundamental Neuroleptic Properties of Bromperidol Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromperidol decanoate is a long-acting injectable (LAI) typical antipsychotic of the butyrophenone class. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor, which is central to its neuroleptic effects. This document provides a comprehensive overview of the fundamental neuroleptic properties of this compound, including its receptor binding profile, pharmacokinetic characteristics, and clinical efficacy. Detailed experimental protocols for key preclinical assessment methodologies are provided, alongside visualizations of the dopamine D2 receptor signaling pathway and the typical development workflow for a long-acting injectable antipsychotic. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

Bromperidol exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing D2 receptors, bromperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[1] Like other typical antipsychotics, its high affinity for D2 receptors is also associated with a risk of extrapyramidal side effects (EPS) due to the blockade of dopamine receptors in the nigrostriatal pathway.[1]

Receptor Binding Profile

Bromperidol demonstrates a high affinity for dopamine D2 receptors. Its binding profile at other neurotransmitter receptors contributes to its overall therapeutic and side-effect profile. The table below summarizes the in vitro potency of bromperidol at various receptors.

Receptor3H-Ligand Binding
Dopamine (D2)3.7
Serotonin26
α-Adrenergic100
Histamine700
(Data presented as 3H-Ligand Binding values from a 1981 study. The specific unit or whether these represent Ki values was not specified in the source material.)

Pharmacokinetics of this compound

This compound is a long-acting ester prodrug of bromperidol, formulated in sesame oil for intramuscular depot injection.[2] This formulation allows for slow release of the active moiety, bromperidol, into the systemic circulation, resulting in a prolonged duration of action.[2]

ParameterValue
Tmax (Time to Peak Plasma Concentration) 3–9 days
t½ (Elimination Half-life) - Single Dose Data not available
t½ (Elimination Half-life) - Multiple Doses 21–25 days
Vehicle Sesame oil
Dosage 40–300 mg every 4 weeks

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in the treatment of schizophrenia.[3] However, Cochrane reviews of the available studies have noted that the quality of the trial data is often poorly reported.[3] The primary measures of efficacy in these trials have typically been the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS).[3]

In a six-month open trial of 21 patients with residual schizophrenia, this compound was shown to be effective on almost all parameters of the SAPS, SANS, BPRS, HAM-D, and a social adaptation scale.[4] Comparisons with other depot antipsychotics like fluphenazine decanoate and haloperidol decanoate suggest that this compound may be less potent.[5]

Detailed Experimental Protocols

The following are representative, detailed protocols for key preclinical experiments used to characterize the neuroleptic properties of antipsychotic drugs like bromperidol.

Dopamine D2 Receptor Binding Assay using [3H]-Spiperone

This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[4]

  • Radioligand: [3H]-Spiperone.[4]

  • Non-specific binding agent: (+)-Butaclamol (2 µM).[4]

  • Test compound (e.g., bromperidol) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells and harvest.

    • Homogenize cells in ice-cold Tris buffer (50 mM, pH 7.7).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • The membrane preparation.

      • Either the test compound at various concentrations, assay buffer for total binding, or (+)-butaclamol for non-specific binding.

      • [3H]-Spiperone at a concentration of approximately 2-3 times its Kd value.[6]

    • Incubate the plate for 60 minutes at room temperature to allow for binding to reach equilibrium.[4]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conditioned Avoidance Response (CAR) Test in Rats

This protocol describes a behavioral assay to assess the antipsychotic potential of a test compound by measuring its ability to suppress a conditioned avoidance response.

Apparatus:

  • A shuttle box divided into two compartments by a partition with an opening.

  • A conditioned stimulus (CS), such as a light or a tone.

  • An unconditioned stimulus (US), which is a mild electric foot shock delivered through the grid floor.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not move to the other compartment during the CS, the US is delivered through the floor.

    • If the rat moves to the other compartment during the US, this is recorded as an escape response.

    • The inter-trial interval should be randomized.

    • Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Drug Testing:

    • Administer the test compound (e.g., this compound) or vehicle to the trained rats.

    • After a predetermined time based on the drug's pharmacokinetics, place the rat back in the shuttle box.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance and escape responses.

  • Data Analysis:

    • Analyze the data to determine if the test compound selectively suppresses the conditioned avoidance response without significantly affecting the escape response. A selective suppression of avoidance is indicative of antipsychotic-like activity.[7]

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway Bromperidol Bromperidol Decanoate D2R Dopamine D2 Receptor Bromperidol->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates GRK GRK D2R->GRK Phosphorylates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_G Modulation of Neuronal Excitability (G-protein dependent) PKA->Cellular_Response_G GRK->D2R Internalization Receptor Internalization Beta_Arrestin->Internalization Beta_Arrestin_Signaling β-Arrestin Mediated Signaling Beta_Arrestin->Beta_Arrestin_Signaling

Caption: Dopamine D2 receptor signaling pathway antagonism by bromperidol.

Preclinical to Clinical Development Workflow for a Long-Acting Injectable Antipsychotic

LAI_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_post_market Post-Marketing Drug_Discovery Drug Discovery & Formulation Development In_Vitro In Vitro Studies (Receptor Binding Assays) Drug_Discovery->In_Vitro In_Vivo In Vivo Animal Models (e.g., CAR, PK/PD) In_Vitro->In_Vivo Toxicology Toxicology Studies In_Vivo->Toxicology Phase_I Phase I (Safety & PK in Healthy Volunteers) Toxicology->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission to Regulatory Agencies Phase_III->NDA Phase_IV Phase IV (Post-marketing Surveillance) NDA->Phase_IV

References

Methodological & Application

Application Notes and Protocols for Bromperidol Decanoate Formulation in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and administration of bromperidol decanoate for in vivo rodent studies. This document is intended to guide researchers in preparing this long-acting antipsychotic for preclinical evaluation of its pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a long-acting injectable antipsychotic agent, belonging to the butyrophenone class of drugs.[1][2] It is the decanoate ester of bromperidol, a potent dopamine D2 receptor antagonist.[2][3] The esterification of bromperidol with decanoic acid results in a highly lipophilic compound with poor water solubility, which allows for its formulation as a depot injection for sustained release.[1] In clinical practice, it is typically dissolved in sesame oil for intramuscular administration to achieve a prolonged therapeutic effect in the management of schizophrenia.[1]

For in vivo rodent studies, a similar oil-based formulation is often employed to mimic the clinical route of administration and pharmacokinetic profile. This document outlines the necessary materials, equipment, and procedures for the preparation and administration of this compound in rats and mice.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for its appropriate formulation.

PropertyValueReference
Molecular Formula C31H41BrFNO3[4]
Molecular Weight 574.57 g/mol [4]
Appearance White or almost white crystalline powder[4]
Solubility Soluble in DMSO. Formulated in sesame oil for clinical use.[1][5]
Storage Store at 2-8°C for short-term (days to weeks) and -20°C for long-term (months to years).[5]

Formulation Protocol for In Vivo Rodent Studies

This protocol is based on formulations used for analogous long-acting antipsychotic decanoate esters, such as haloperidol decanoate and fluphenazine decanoate, in rodent studies. Researchers should optimize the formulation based on their specific experimental needs.

Materials
  • This compound powder

  • Sterile sesame oil (USP grade)

  • Sterile vials

  • Sterile syringes and needles (21-gauge or smaller for administration)

  • Vortex mixer

  • Analytical balance

  • Sterile workspace (e.g., laminar flow hood)

Equipment
  • Autoclave or dry heat oven for sterilization

  • Filtration apparatus with sterile 0.22 µm filters (optional, if starting with non-sterile oil)

Formulation Procedure
  • Sterilization: Ensure all materials and equipment are sterile. If the sesame oil is not pre-sterilized, it can be sterilized by filtration through a 0.22 µm filter or by dry heat.

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Aseptically transfer the weighed powder into a sterile vial containing the calculated volume of sterile sesame oil.

  • Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Final Product: The final formulation should be a clear, yellowish, oily solution. Visually inspect for any particulate matter before use.

  • Storage: Store the prepared formulation in a sterile, light-protected container at 2-8°C.

Example Formulation Calculation

To prepare a 25 mg/mL solution:

  • Weigh 250 mg of this compound powder.

  • Aseptically add it to a sterile vial containing 10 mL of sterile sesame oil.

  • Vortex until fully dissolved.

Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats (200-250 g) or male C57BL/6 or Swiss Webster mice (20-25 g) are commonly used.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Administration
  • Route of Administration: Intramuscular (IM) injection is the most common route to mimic clinical use. Subcutaneous (SC) injection can also be used.

  • Injection Site: For IM injections in rats, the gluteal or quadriceps muscles are suitable. For mice, the gastrocnemius muscle can be used. For SC injections, the dorsal scapular region is appropriate.

  • Dose: Based on studies with analogous compounds like fluphenazine decanoate in rats, a starting dose range of 2.5 to 5.0 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose for the desired pharmacological effect.

  • Injection Volume: The injection volume should be minimized to avoid tissue damage. For rats, a maximum IM volume of 0.2 mL per site is recommended. For mice, the maximum IM volume is approximately 0.05 mL.

Pharmacokinetic Study Design
  • Dosing: Administer a single IM or SC dose of the this compound formulation.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 48, 72, 96, 168, 336, 504, and 672 hours) post-dose.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of bromperidol (the active metabolite) using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Pharmacodynamic (Behavioral) Study Design
  • Dosing: Administer a single IM or SC dose of the this compound formulation or vehicle.

  • Behavioral Testing: Conduct behavioral tests at various time points post-dose to assess the antipsychotic-like effects. A common test is the apomorphine- or amphetamine-induced hyperlocomotion test.

    • Procedure: At a selected time point after this compound administration, administer a dopamine agonist like apomorphine or amphetamine.

    • Measurement: Measure locomotor activity using an automated activity monitoring system.

    • Endpoint: A reduction in dopamine agonist-induced hyperlocomotion is indicative of an antipsychotic effect.

Quantitative Data

The following table summarizes representative pharmacokinetic parameters for long-acting decanoate antipsychotics in rodents, which can be used as a reference for studies with this compound.

CompoundSpeciesDose and RouteTmax (days)Cmax (ng/mL)t½ (days)Reference
Haloperidol DecanoateRat1 mg/kg (as haloperidol), IM~3-9Not Specified~21[6]
Fluphenazine DecanoateRat2.5 mg/kg, SCNot SpecifiedNot SpecifiedNot SpecifiedBehavioral effects lasted up to 28 days

Note: Specific pharmacokinetic data for this compound in rodents is limited in publicly available literature. The provided data for analogous compounds is for estimation purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis weigh Weigh Bromperidol Decanoate dissolve Dissolve in Sterile Sesame Oil weigh->dissolve mix Vortex until Homogenous dissolve->mix dose IM or SC Injection mix->dose acclimate Rodent Acclimation acclimate->dose blood Serial Blood Sampling dose->blood behavior Behavioral Testing (e.g., Locomotion) dose->behavior plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk_calc PK Parameter Calculation lcms->pk_calc pd_analysis Data Analysis behavior->pd_analysis

Caption: Experimental workflow for in vivo rodent studies of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Bromperidol Bromperidol Bromperidol->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Antipsychotic Antipsychotic Effect Downstream->Antipsychotic

Caption: Simplified signaling pathway of bromperidol's antagonism at the D2 receptor.

References

Application Notes and Protocols for the Quantification of Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of bromperidol decanoate in pharmaceutical formulations and biological matrices. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. It is a prodrug of bromperidol, slowly released into the bloodstream following deep intramuscular injection. Accurate and precise quantification of this compound is crucial for quality control of pharmaceutical preparations, pharmacokinetic studies, and therapeutic drug monitoring. This document outlines detailed protocols for its analysis.

Analytical Methods Overview

The primary methods for the quantification of this compound are HPLC with UV detection and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for quality control of the drug product. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations are expected.

High-Performance Liquid Chromatography (HPLC) Method for this compound in Oily Injection

This method is adapted from a stability-indicating assay for the structurally similar compound, haloperidol decanoate, and is suitable for the quantification of this compound in its sesame oil injection vehicle.[1]

Experimental Protocol

3.1.1. Sample Preparation from Oily Injection

  • Accurately weigh a portion of the this compound injection equivalent to approximately 100 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable organic solvent such as a mixture of acetonitrile and isopropanol (1:1 v/v) to dissolve the oily matrix.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the same solvent mixture and mix well.

  • Filter a portion of this solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

3.1.2. Chromatographic Conditions

ParameterCondition
Column Hypersil BDS C18 (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Quantification (LOQ) 10 µg/mL
Limit of Detection (LOD) 3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow start Weigh Injection Sample dissolve Dissolve in Acetonitrile/ Isopropanol (1:1) start->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 µm PTFE filter dilute->filter hplc Inject into HPLC System filter->hplc quantify Quantify at 245 nm hplc->quantify

Caption: Workflow for HPLC analysis of this compound from oily injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bromperidol in Human Plasma

This protocol is designed for the quantification of the active metabolite, bromperidol, in human plasma for pharmacokinetic studies.

Experimental Protocol

4.1.1. Sample Preparation from Human Plasma (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., bromperidol-d4).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

ParameterCondition
UPLC Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Bromperidol and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bromperidol 420.1165.125
Bromperidol (Qualifier) 420.1237.020
Bromperidol-d4 (IS) 424.1169.125
Data Presentation

Table 3: LC-MS/MS Method Validation Parameters for Bromperidol in Plasma (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Limit of Quantification (LOQ) 0.1 ng/mL
Matrix Effect 90 - 110%
Recovery > 85%

Experimental Workflow Diagram

LCMS_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (Bromperidol-d4) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms quantify MRM Analysis lcms->quantify

Caption: Workflow for LC-MS/MS analysis of bromperidol in human plasma.

Signaling Pathway Diagram

Bromperidol, the active metabolite of this compound, primarily exerts its antipsychotic effect by acting as a potent antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.

Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets Bromperidol Bromperidol Bromperidol->D2R Antagonizes

Caption: Dopamine D2 receptor antagonism by bromperidol.

Discussion

The provided protocols offer robust and reliable methods for the quantification of this compound and its active metabolite, bromperidol. The choice of method will depend on the specific application. For quality control of pharmaceutical formulations, the HPLC-UV method is suitable and cost-effective. For bioanalytical studies requiring high sensitivity, the LC-MS/MS method is recommended. It is essential to validate these methods in your laboratory according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure data quality and reliability. The development of a stability-indicating method is crucial for assessing the degradation of this compound under various stress conditions. The method for haloperidol decanoate provides a strong foundation for such a study.

References

Application Note: HPLC-UV Method for the Analysis of Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Bromperidol Decanoate in bulk drug substance and pharmaceutical formulations. The method is developed to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing. All validation parameters are established in accordance with the International Conference on Harmonisation (ICH) guidelines.[1]

Introduction

This compound is a long-acting injectable antipsychotic medication used in the management of schizophrenia.[2] It is the decanoate ester of bromperidol, which acts as a prodrug, slowly releasing the active bromperidol molecule after intramuscular injection.[3] Accurate and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of this compound formulations. This document provides a comprehensive protocol for a stability-indicating HPLC-UV method for its analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₃₁H₄₁BrFNO₃[4]
Molecular Weight574.6 g/mol [4]
IUPAC Name[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate[3]
CAS Number75067-66-2[5]

Experimental

Instrumentation & Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatographic data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ammonium Acetate (Analytical Grade)

    • Acetic Acid (Analytical Grade)

    • This compound Reference Standard

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient Program 0-5 min: 60% B; 5-20 min: 60% to 90% B; 20-25 min: 90% B; 25.1-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength 245 nm
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (70:30, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from oily injection): Accurately weigh a portion of the injection formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add 15 mL of Isopropyl Alcohol and sonicate for 10 minutes to dissolve the active ingredient. Dilute to volume with Isopropyl Alcohol. Further dilute 5 mL of this solution to 50 mL with the specified diluent to achieve a final concentration of approximately 100 µg/mL.[6] Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocols

The analytical method was validated according to ICH Q2(R1) guidelines.[7][8]

System Suitability

Protocol: Inject the Standard Working Solution (100 µg/mL) six times. Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD for Peak Area: ≤ 2.0%

ParameterAcceptance CriteriaObserved Value
% RSD of Peak Area≤ 2.0%0.8%
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
Specificity (Forced Degradation)

Protocol: Expose the sample solution (100 µg/mL) to various stress conditions to evaluate the stability-indicating nature of the method. Analyze the stressed samples alongside an unstressed sample.

  • Acid Hydrolysis: 1N HCl at 80°C for 2 hours.[6]

  • Base Hydrolysis: 0.25N NaOH at 80°C for 2 hours.[6]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 1 hour.[6]

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.[9]

Acceptance Criteria: The method must be able to resolve the this compound peak from any degradation products and placebo components. Peak purity analysis should pass.

Stress Condition% DegradationObservations
Acid (1N HCl)~15%Main peak is resolved from degradation products.
Base (0.25N NaOH)~25%Main peak is resolved from degradation products.
Oxidation (30% H₂O₂)~10%Main peak is resolved from degradation products.
Thermal (80°C)~8%Minor degradation observed.
Photolytic (UV light)~12%Main peak is resolved from degradation products.
Linearity and Range

Protocol: Prepare a series of calibration standards from the stock solution at a minimum of five concentration levels, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[8] Plot a graph of peak area versus concentration and perform linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Concentration (µg/mL)Peak Area (mAU*s)
50485120
75730550
100975400
1251221500
1501468900
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a placebo formulation with the active ingredient at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1] Prepare each level in triplicate and calculate the percent recovery.

Acceptance Criteria:

  • Mean Recovery: 98.0% - 102.0%

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.7100.7%
120% (n=3)120.0119.299.3%
Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.[1]

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or instrument.

Acceptance Criteria:

  • % RSD: ≤ 2.0%

Precision TypenMean Assay (%)% RSD
Repeatability699.8%0.9%
Intermediate Precision6100.3%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.[1]

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

ParameterResult
LOD0.5 µg/mL
LOQ1.5 µg/mL
Precision at LOQ (%RSD)4.5%
Robustness

Protocol: Deliberately vary key method parameters to assess the method's reliability.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units (pH 4.8 and 5.2)

Acceptance Criteria: System suitability parameters must be met, and the peak should not show significant changes in retention time or shape.

Parameter VariedResultImpact on System Suitability
Flow Rate (± 0.1 mL/min)Minor shift in retention timePassed
Temperature (± 2 °C)Negligible shift in retention timePassed
Mobile Phase pH (± 0.2)Negligible shift in retention timePassed

Visualization of Workflows

The following diagrams illustrate the logical workflows for method development and validation.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) lit_review Literature Review & Physicochemical Properties param_select Select Initial Parameters (Column, Mobile Phase, Detector) lit_review->param_select optimization Optimize Parameters (Gradient, Flow Rate, Temp) param_select->optimization sys_suit System Suitability optimization->sys_suit Final Method specificity Specificity & Forced Degradation sys_suit->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Report & SOP Generation robustness->report

Caption: HPLC method development and validation workflow.

G cluster_quantitative Quantitative Assurance cluster_qualitative Qualitative Assurance center_node Validated HPLC Method linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity robustness Robustness center_node->robustness sys_suit System Suitability center_node->sys_suit range_node Range linearity->range_node accuracy->precision loq Quantitation Limit (LOQ) precision->loq lod Detection Limit (LOD) specificity->lod

Caption: Inter-relationship of ICH method validation parameters.

Conclusion

The developed HPLC-UV method for the determination of this compound is proven to be simple, rapid, specific, linear, accurate, precise, and robust. The successful validation in accordance with ICH guidelines confirms its suitability for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a variety of in vitro cell-based assays used to characterize dopamine D2 receptor antagonists. These assays are crucial tools in drug discovery and pharmacological research for identifying and evaluating the potency and mechanism of action of new chemical entities targeting the D2 receptor, a key player in neuropsychiatric disorders.

Introduction to Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family of dopamine receptors, which also includes the D3 and D4 receptors.[1] These receptors are primarily coupled to the inhibitory G protein, Gαi/o.[1][2] Activation of the D2 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Dopamine D2 receptor antagonists are compounds that bind to the D2 receptor but do not provoke the normal biological response. Instead, they block or dampen the effects of dopamine and other agonists. These antagonists are fundamental in the treatment of various conditions, including schizophrenia and bipolar disorder.[4][5]

In addition to the canonical G protein-dependent signaling, D2 receptor activation can also trigger G protein-independent signaling pathways, most notably through the recruitment of β-arrestin.[6][7][8] This alternative pathway is involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades.[8][9] The ability of a ligand to differentially modulate G protein versus β-arrestin signaling is known as functional selectivity or biased agonism, a concept of growing importance in drug development.[6][8]

A variety of in vitro cell-based assays have been developed to study the interaction of novel compounds with the D2 receptor and to characterize their effects on these diverse signaling pathways. These assays range from direct binding studies to functional assays measuring downstream second messengers and reporter gene expression.

I. Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for the D2 receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor. In the context of antagonist characterization, competition binding assays are most commonly employed.

Principle

In a competition binding assay, a fixed concentration of a radiolabeled ligand (typically a high-affinity antagonist like [3H]spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from a cell line overexpressing the D2 receptor) in the presence of varying concentrations of an unlabeled test compound.[10][11] The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the affinity of the compound for the receptor.[10]

Experimental Protocol: [3H]Spiperone Competition Binding Assay

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.[11]

  • Test Compounds: Serial dilutions of the D2 receptor antagonist.

  • 96-well Plates: Standard or deep-well plates.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).[11]

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of cell membrane suspension (e.g., 10-20 µg of protein).[10][11]

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM haloperidol), 50 µL of [3H]spiperone, and 100 µL of cell membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]spiperone, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three to four times with 4 mL of ice-cold assay buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to soak for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation

Table 1: Affinity (Ki) of Representative D2 Receptor Antagonists Determined by Radioligand Binding Assays

CompoundRadioligandCell LineKi (nM)Reference
Haloperidol[3H]SpiperoneCHO-D2L1.2[10]
Spiperone[3H]SpiperoneCHO-D2L0.1[10]
Chlorpromazine[3H]SpiperonePorcine Striatal Membranes1.8[12]
(S)-Sulpiride[3H]SpiperonePorcine Striatal Membranes2.5[12]
Aripiprazole[3H]SpiperoneCHO-D2~1[11]
Risperidone[3H]SpiperoneCHO-D2L2.5[10]
Olanzapine[3H]SpiperoneCHO-D2L11[10]
Quetiapine[3H]SpiperoneCHO-D2L36[10]
Clozapine[3H]SpiperoneCHO-D2L13[10]

II. Second Messenger Assays: cAMP Measurement

Functional assays that measure the downstream signaling of the D2 receptor provide valuable information on the efficacy of an antagonist. Since the D2 receptor is coupled to Gαi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[2][13] Antagonists block this agonist-induced decrease in cAMP.

Principle

In a typical cAMP assay for a D2 antagonist, cells expressing the D2 receptor are first stimulated with an adenylyl cyclase activator, such as forskolin, to elevate basal cAMP levels.[3] Then, a D2 receptor agonist (e.g., dopamine or quinpirole) is added, which leads to a decrease in the forskolin-stimulated cAMP production. The antagonist activity is measured by the ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation.

Experimental Protocol: HTRF-Based cAMP Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Adenylyl Cyclase Activator: Forskolin.

  • D2 Receptor Agonist: Dopamine or Quinpirole.

  • Test Compounds: Serial dilutions of the D2 receptor antagonist.

  • cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

  • 384-well Plates: White, low-volume plates.

  • Plate Reader: HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test antagonist compounds.

  • Antagonist Pre-incubation: Remove the culture medium and add the antagonist dilutions to the cells. Incubate for 15-30 minutes at room temperature.[2]

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin to all wells except the negative control. The final concentration of forskolin should be one that elicits a robust cAMP response.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for changes in cAMP levels.[2]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the HTRF cAMP kit. This typically involves adding a lysis buffer containing the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • HTRF Reading: After an incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio.

    • Plot the HTRF ratio against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Data Presentation

Table 2: Potency (IC50) of Representative D2 Receptor Antagonists in cAMP Assays

CompoundAgonistCell LineIC50 (nM)Reference
HaloperidolQuinpiroleHEK293-D2LR5.6[14]
ClozapineQuinpiroleHEK293-D2LR39.8[14]
AripiprazoleQuinpiroleHEK293-D2LR15.8[14]
RisperidoneQuinpiroleHEK293-D2LR3.2[14]
OlanzapineQuinpiroleHEK293-D2LR19.9[14]
QuetiapineQuinpiroleHEK293-D2LR79.4[14]

III. β-Arrestin Recruitment Assays

β-arrestin recruitment assays are crucial for characterizing the potential for functional selectivity of D2 receptor ligands. These assays measure the interaction of β-arrestin with the activated D2 receptor, a key step in receptor desensitization and G protein-independent signaling.[6][15]

Principle

Several technologies are available to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and enzyme complementation assays (e.g., Tango, PathHunter, Split Luciferase).[6][7][16] In a typical BRET-based assay, the D2 receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[7][14] Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer, which can be measured as a change in the light emission ratio. Antagonists will block this agonist-induced BRET signal.

Experimental Protocol: BRET-Based β-Arrestin Recruitment Assay

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: D2 receptor fused to Rluc (D2R-Rluc) and β-arrestin2 fused to YFP (β-arrestin2-YFP).

  • Transfection Reagent: e.g., calcium phosphate or a lipid-based transfection reagent.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • D2 Receptor Agonist: Quinpirole.

  • Test Compounds: Serial dilutions of the D2 receptor antagonist.

  • BRET Substrate: Coelenterazine h.

  • 96-well Plates: White, clear-bottom plates.

  • Plate Reader: BRET-capable plate reader with dual emission filters.

Procedure:

  • Transfection: Co-transfect HEK293T cells with the D2R-Rluc and β-arrestin2-YFP plasmids.

  • Cell Seeding: The next day, plate the transfected cells into 96-well white, clear-bottom plates.

  • Antagonist Pre-incubation: 24 hours after seeding, replace the medium with assay buffer and add the antagonist dilutions. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of quinpirole (e.g., EC80) to the wells.

  • Incubation: Incubate for 15-20 minutes at 37°C.[14]

  • BRET Measurement: Add the BRET substrate (coelenterazine h) to each well. Immediately measure the luminescence at two wavelengths (e.g., for Rluc and YFP) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Data Presentation

Table 3: Potency (IC50/Kb) of Representative D2 Receptor Antagonists in β-Arrestin Recruitment Assays

CompoundAgonistAssay TypeCell LineIC50/Kb (nM)Reference
HaloperidolQuinpiroleBRETHEK293-D2LR1.8[14]
ClozapineQuinpiroleBRETHEK293-D2LR11.2[14]
AripiprazoleQuinpiroleBRETHEK293-D2LR2.5[14]
RisperidoneQuinpiroleBRETHEK293-D2LR1.3[14]
OlanzapineQuinpiroleBRETHEK293-D2LR4.5[14]
QuetiapineQuinpiroleBRETHEK293-D2LR28.2[14]
SulpirideQuinpiroleSplit LuciferaseHEK293T-D2longRpKb = 7.5[15]

IV. Calcium Mobilization Assays

While the D2 receptor is natively coupled to Gαi, it can be engineered to signal through the Gαq pathway, leading to an increase in intracellular calcium. This provides a convenient and robust readout for receptor activation and antagonism.

Principle

This assay utilizes a cell line co-expressing the D2 receptor and a chimeric G protein, such as Gαqi5 or Gαq/i.[2][17] When the D2 receptor is activated by an agonist, it now couples to the chimeric G protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[17] This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-8. Antagonists block the agonist-induced calcium mobilization.

Experimental Protocol: Fluo-8 Calcium Mobilization Assay

Materials:

  • Cell Line: HEK293 cells stably co-expressing the human D2 receptor and a chimeric G protein (e.g., Gαqi5).

  • Calcium-sensitive Dye: Fluo-8 AM or a similar calcium indicator.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • D2 Receptor Agonist: Dopamine.

  • Test Compounds: Serial dilutions of the D2 receptor antagonist.

  • 96- or 384-well Plates: Black, clear-bottom plates.

  • Fluorescent Plate Reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Seeding: Plate the engineered cells into black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-8 AM dye loading solution to the cells. Incubate for 1 hour at 37°C.

  • Antagonist Addition: After dye loading, wash the cells with assay buffer. Add the antagonist dilutions to the plate and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in a fluorescent plate reader with liquid handling capabilities.

  • Agonist Injection and Reading: Establish a baseline fluorescence reading. Inject a fixed concentration of dopamine (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).[17]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

V. Reporter Gene Assays

Reporter gene assays provide a method to measure the transcriptional consequences of D2 receptor signaling. For D2 antagonists, the most common reporter assay is based on the cAMP response element (CRE).

Principle

This assay utilizes a cell line expressing the D2 receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the CRE.[3][18] As D2 receptor activation inhibits adenylyl cyclase and lowers cAMP levels, it leads to a decrease in the activity of cAMP-dependent transcription factors that bind to the CRE. To measure antagonism, cells are first treated with forskolin to stimulate CRE-driven luciferase expression. The addition of a D2 agonist will then decrease this signal. An antagonist will reverse the agonist's effect, restoring luciferase expression.[3]

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor and a CRE-luciferase reporter construct.[18]

  • Assay Medium: Serum-free or low-serum medium.

  • Adenylyl Cyclase Activator: Forskolin.

  • D2 Receptor Agonist: Quinpirole.

  • Test Compounds: Serial dilutions of the D2 receptor antagonist.

  • Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Bright-Glo or ONE-Glo).

  • 96-well Plates: White, opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cell line into 96-well white plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 4-6 hours to reduce basal signaling.[3]

  • Compound Treatment: Add the antagonist dilutions to the cells, followed by a fixed concentration of quinpirole (e.g., EC80) and forskolin.

  • Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (typically 4-8 hours).[3]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Visualizations

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Dopamine D2 receptor signaling pathways.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - D2R Membranes - [3H]Spiperone - Test Antagonist Dilutions start->prepare_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->assay_setup incubation Incubate at RT (60-90 min) assay_setup->incubation filtration Rapidly Filter and Wash incubation->filtration scintillation_counting Add Scintillation Fluid and Count filtration->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand binding assay workflow.

cAMP_Assay_Workflow start Start seed_cells Seed D2R-expressing cells in 384-well plate start->seed_cells pre_incubate Pre-incubate with Antagonist Dilutions seed_cells->pre_incubate stimulate Stimulate with Agonist and Forskolin pre_incubate->stimulate incubate_cAMP Incubate for cAMP accumulation (30 min) stimulate->incubate_cAMP lyse_and_detect Lyse cells and add HTRF reagents incubate_cAMP->lyse_and_detect read_plate Read HTRF signal lyse_and_detect->read_plate data_analysis Data Analysis: - Plot Dose-Response Curve - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: cAMP functional assay workflow.

bArrestin_BRET_Workflow start Start transfect_cells Co-transfect cells with D2R-Rluc and β-arr2-YFP start->transfect_cells plate_cells Plate transfected cells in 96-well plate transfect_cells->plate_cells pre_incubate Pre-incubate with Antagonist Dilutions plate_cells->pre_incubate stimulate Stimulate with Agonist pre_incubate->stimulate add_substrate Add BRET Substrate (Coelenterazine h) stimulate->add_substrate read_bret Read BRET signal add_substrate->read_bret data_analysis Data Analysis: - Calculate BRET ratio - Plot Dose-Response Curve - Determine IC50 read_bret->data_analysis end End data_analysis->end

Caption: β-Arrestin BRET assay workflow.

References

Application Notes and Protocols for Radioligand Binding Assay of Bromperidol at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromperidol is a potent butyrophenone antipsychotic agent that exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1][2] Bromperidol decanoate is a long-acting injectable prodrug formulation designed to improve therapeutic adherence in patients with schizophrenia.[3] The decanoate ester is hydrolyzed in vivo to release the active parent compound, bromperidol. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of bromperidol for the human dopamine D2 receptor.

It is crucial to note that this compound, as a long-chain ester prodrug, is expected to have a significantly lower affinity for the D2 receptor compared to bromperidol. The purpose of this assay is to quantify the interaction of the active pharmacological agent (bromperidol) with its target receptor. A similar compound, haloperidol decanoate, has been shown to undergo minimal hydrolysis in in vitro tissue homogenates.[4] Therefore, this protocol is designed to assess the binding affinity of bromperidol.

Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins.[5] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Bromperidol acts as an antagonist at these receptors, blocking the downstream signaling cascade initiated by dopamine.[1]

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Bromperidol Bromperidol Bromperidol->D2R Binds & Blocks G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Antagonized by Bromperidol.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of bromperidol for the human dopamine D2 receptor using a competitive radioligand binding assay with [3H]Spiperone.

Materials and Reagents
  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).

  • Competitor: Bromperidol hydrochloride.

  • Non-specific Binding: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Equipment:

    • 96-well microplates.

    • Cell harvester with GF/C filter mats.

    • Microplate scintillation counter.

    • Centrifuge for membrane preparation.

    • Homogenizer.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Radioligand, Competitor) add_components Add to 96-well plate: 1. Membranes 2. Bromperidol (or buffer) 3. [3H]Spiperone reagents->add_components membranes Prepare D2 Receptor Membranes membranes->add_components incubate Incubate at 25°C for 90 minutes add_components->incubate filter Rapidly filter through GF/C filter plate incubate->filter wash Wash plate with ice-cold wash buffer filter->wash dry Dry filter plate wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in scintillation counter add_scint->count plot Plot % Inhibition vs. [Bromperidol] count->plot fit Fit data using non-linear regression (one-site fit) plot->fit calculate Calculate IC50 and Ki (Cheng-Prusoff equation) fit->calculate

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Detailed Methodology

1. Membrane Preparation

  • HEK293 cells expressing the human dopamine D2 receptor are harvested and washed with ice-cold PBS.

  • Cells are homogenized in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[6]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[6]

  • The membrane pellet is resuspended in fresh buffer and the centrifugation is repeated.

  • The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay).

  • Membranes are stored in aliquots at -80°C until use.

2. Assay Procedure

  • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in assay buffer.

  • Prepare serial dilutions of bromperidol in assay buffer.

  • The assay is performed in a 96-well plate with a final volume of 250 µL.[6]

  • To each well, add the following in order:

    • 50 µL of bromperidol dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding).

    • 150 µL of diluted membrane preparation (typically 5-20 µg of protein).[6]

    • 50 µL of [3H]Spiperone diluted in assay buffer (final concentration should be approximately the Kd of the radioligand, e.g., 0.1-0.5 nM).[7]

  • Incubate the plate for 90 minutes at 25°C with gentle agitation.[6]

3. Filtration and Counting

  • Following incubation, rapidly terminate the binding reaction by vacuum filtration through a 96-well GF/C filter plate presoaked in 0.3% polyethyleneimine (PEI).[6]

  • Wash the filters four times with 200 µL of ice-cold wash buffer.[6]

  • Dry the filter plate for 30-60 minutes at 50°C.[6]

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[6]

4. Data Analysis

  • Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of 10 µM haloperidol) from the total binding (counts in the absence of competitor).

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the bromperidol concentration. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of bromperidol that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The affinity of bromperidol (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The binding affinities of several antipsychotic drugs for the dopamine D2 receptor are summarized below. It is important to reiterate that the Ki for this compound is expected to be substantially higher (indicating lower affinity) than that of bromperidol, as the active drug is released upon hydrolysis of the ester.

CompoundReceptorRadioligandKi (nM)Reference
Bromperidol Dopamine D2[3H]Spiperone~0.1 - 1.0[8]
HaloperidolDopamine D2[3H]Spiperone0.28 - 1.0[5][8]
RisperidoneDopamine D2[3H]Spiperone~1.0 - 5.0[8]
OlanzapineDopamine D2[3H]Spiperone~10 - 20[8]
ClozapineDopamine D2[3H]Spiperone~100 - 200[8]
This compound Dopamine D2[3H]SpiperoneExpected to be >>1000Inferred

Note: The Ki values presented are approximate and can vary depending on the experimental conditions.

References

Application Notes and Protocols for Bromperidol Decanoate Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of bromperidol decanoate, a long-acting injectable antipsychotic, in rat models for preclinical research.

Introduction

This compound is the decanoate ester of bromperidol, a typical antipsychotic drug belonging to the butyrophenone class. Its long-acting formulation allows for sustained release of the active compound, making it suitable for studies requiring chronic drug exposure. Due to the limited availability of specific preclinical administration protocols for this compound in rats, the following guidelines have been synthesized from data on the closely related compound, haloperidol decanoate, general principles of long-acting injectable administration in rodents, and available formulation information.

Pharmacological Context

Bromperidol is a potent dopamine D2 receptor antagonist. The decanoate esterification creates a highly lipophilic prodrug that, when injected intramuscularly in an oil-based vehicle, forms a depot from which the active drug is slowly released and hydrolyzed by esterases to bromperidol. This results in a prolonged pharmacokinetic profile, with a half-life of approximately 21-25 days in humans.[1] In rat models, a single intramuscular injection is expected to provide sustained plasma levels of bromperidol over several weeks.

Formulation and Preparation

This compound is typically formulated in sesame oil for parenteral administration. A patent for a similar compound suggests a concentration range of 30 to 150 mg/mL.[2] Benzyl alcohol may be included as a preservative.[2]

Protocol for Preparation of this compound in Sesame Oil

Materials:

  • This compound powder

  • Sterile sesame oil

  • Sterile benzyl alcohol (optional, as a preservative)

  • Sterile glass vials

  • Sterile magnetic stir bar

  • Magnetic stir plate

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile glass vial.

  • Add the calculated volume of sterile sesame oil to the vial to achieve the desired concentration (e.g., 50 mg/mL).

  • If using a preservative, add sterile benzyl alcohol (e.g., to a final concentration of 1.2% w/v).

  • Add a sterile magnetic stir bar to the vial.

  • Seal the vial and place it on a magnetic stir plate.

  • Stir the mixture at a low to medium speed until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

  • Once dissolved, filter the solution through a sterile 0.22 µm filter into a final sterile vial.

  • Visually inspect the final solution for any particulate matter before use.

  • Store the prepared formulation in a cool, dark place.

Administration Protocol

Animal Models
  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Age/Weight: Adult rats (e.g., 250-350 g) are commonly used. Adjust dosages and volumes accordingly for different weight ranges.

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

Dosage and Administration Route
  • Route of Administration: Intramuscular (IM) injection is the standard route for long-acting injectable antipsychotics.

  • Injection Site: The quadriceps or biceps femoris muscles of the hind limb are recommended injection sites.[3] Care must be taken to avoid the sciatic nerve, which runs along the caudal aspect of the femur.[4]

  • Dosage: A specific dosage for this compound in rats is not well-documented in publicly available literature. However, a study using the similar compound, haloperidol decanoate, in rats targeted 60-70% D2 receptor occupancy with a dose of 21 mg/kg administered once weekly.[5] This can be used as a starting point for dose-ranging studies with this compound.

Injection Procedure

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25G or 26G)[3]

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Gently restrain the rat.

  • Locate the injection site on the quadriceps or biceps femoris muscle of the hind limb.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the muscle mass at a 90-degree angle.

  • Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.

  • Slowly inject the solution. The maximum recommended volume for a single intramuscular injection site in a rat is approximately 0.1 mL.[3] For larger volumes, use multiple injection sites.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the animal to its home cage and monitor for any adverse reactions.

Data Presentation: Quantitative Summary

ParameterRecommended Value/RangeReference/Justification
Drug This compound-
Vehicle Sesame Oil[1][2][6]
Preservative (optional) Benzyl Alcohol (e.g., 1.2% w/v)[2]
Concentration Range 30 - 150 mg/mL[2]
Animal Model Rat (e.g., Sprague-Dawley, Wistar)Standard preclinical model
Route of Administration Intramuscular (IM)Standard for long-acting injectables
Injection Site Quadriceps or Biceps Femoris[3]
Needle Gauge 25G - 26G[3]
Maximum Injection Volume ~0.1 mL per site[3]
Estimated Dosage Start with a range around 21 mg/kg (once)Extrapolated from haloperidol decanoate data[5]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study involving the administration of this compound to rats.

experimental_workflow acclimatization Animal Acclimatization (≥ 1 week) baseline Baseline Behavioral Testing acclimatization->baseline randomization Randomization to Treatment Groups baseline->randomization administration This compound Administration (IM) randomization->administration post_treatment Post-Treatment Behavioral Testing (e.g., weekly) administration->post_treatment tissue Tissue Collection & Analysis post_treatment->tissue

Caption: A typical experimental workflow for preclinical studies.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Bromperidol, the active metabolite of this compound, primarily exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor binds g_protein Gi/o Protein d2_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp ↓ cAMP adenylyl_cyclase->camp produces downstream Downstream Signaling (Reduced Neuronal Excitability) camp->downstream bromperidol Bromperidol bromperidol->d2_receptor blocks

Caption: Dopamine D2 receptor antagonism by bromperidol.

Key Experimental Protocols

Intramuscular Injection in the Rat Quadriceps
  • Restraint: Securely restrain the rat, exposing one of the hind limbs.

  • Site Identification: Identify the quadriceps muscle group on the anterior aspect of the thigh.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Injection: Using a 25G or 26G needle attached to the syringe containing the this compound solution, insert the needle perpendicularly into the muscle mass.

  • Aspiration: Gently pull back the plunger to check for blood. If none appears, proceed with the injection.

  • Administration: Slowly and steadily inject the solution (maximum 0.1 mL).

  • Withdrawal: Remove the needle and apply brief, gentle pressure to the site.

  • Monitoring: Observe the animal for any signs of distress or adverse reaction.

Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with a video camera mounted above. The arena floor is typically divided into a grid of equal squares.

  • Procedure:

    • Place the rat in the center of the open field apparatus.

    • Allow the rat to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session using the video camera.

  • Data Analysis: Analyze the video recording to quantify locomotor activity. Common measures include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Frequency of rearing and grooming behaviors

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the administration of this compound in rat models. Due to the limited availability of direct preclinical data, researchers should consider conducting preliminary dose-finding studies to establish the optimal dosage for their specific experimental paradigm. Adherence to proper animal handling and injection techniques is crucial for ensuring animal welfare and the validity of experimental results.

References

Application Note: Development of a Stability-Indicating HPLC Method for Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of bromperidol decanoate in the presence of its degradation products. This compound, a long-acting injectable antipsychotic, requires a robust analytical method to ensure its quality, stability, and safety throughout its shelf life. This application note details the experimental procedure, including chromatographic conditions, forced degradation studies, and validation parameters as per the International Council for Harmonisation (ICH) guidelines. The method described herein is designed to be specific, accurate, precise, and robust for its intended purpose in a pharmaceutical quality control setting.

Introduction

This compound is the decanoate ester of bromperidol, a typical antipsychotic of the butyrophenone class.[1] As a long-acting injectable formulation, it is crucial to monitor its stability and ensure that the active pharmaceutical ingredient (API) does not degrade into potentially harmful or less effective impurities over time. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the API due to degradation. It should also be able to separate and quantify the degradation products. The development of such a method is a critical step in the drug development process and is a regulatory requirement.[2][3]

This application note outlines a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The protocol includes forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and demonstrate the method's specificity.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate[4]
Molecular FormulaC₃₁H₄₁BrFNO₃[5]
Molecular Weight574.57 g/mol [5]
CAS Number75067-66-2[6]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Pharmaceutical Grade)[6]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade/Milli-Q or equivalent)

  • Phosphoric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.05M Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution mode.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

Note: The chromatographic conditions provided are a starting point and may require optimization based on the specific column and system used.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution from the drug product to achieve a final concentration of 100 µg/mL of this compound in the diluent. This may involve extraction steps depending on the formulation.

Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the method's specificity.[2][7] A target degradation of 5-20% is generally recommended.[2]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 100 µg/mL solution in the diluent.

Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:

  • Specificity: Demonstrated by the separation of the main peak from any degradation products, impurities, or placebo components. The peak purity of the this compound peak should be assessed using a PDA detector.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard over a range of 50-150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by recovery studies. Known amounts of the reference standard should be spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on different days, by different analysts, or with different equipment. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) and observing the effect on the results.

Data Presentation

Summary of Forced Degradation Studies
Stress Condition% Degradation of this compoundNumber of Degradation PeaksResolution (Rs) of Main Peak from Closest Degradant
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (105°C, 24h)
Photolytic (ICH Q1B)

Data to be filled in upon completion of experiments.

Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (µg/mL) -
LOQ (µg/mL) -
Robustness No significant impact on results

Data to be filled in upon completion of experiments.

Visualizations

HPLC_Method_Development_Workflow A Literature Review & Physicochemical Properties B Initial Method Development (Column, Mobile Phase, Detector) A->B Inform C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C Apply D Method Optimization (Resolution of Degradants) C->D Feedback for Optimization E Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) D->E Finalized Method F Final Stability-Indicating HPLC Method E->F Validated Method

Caption: Workflow for the development of a stability-indicating HPLC method.

Stability_Indicating_Assay_Logic Drug This compound (API) Stress Stress Conditions (Heat, Light, pH, Oxidant) Drug->Stress HPLC HPLC Analysis Drug->HPLC Degradants Degradation Products Stress->Degradants Degradants->HPLC Separation Separation of API and Degradants HPLC->Separation Quantification Quantification Separation->Quantification Resolved Peaks

Caption: Logical relationship of a stability-indicating assay.

Conclusion

The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the quality control of this compound. By systematically performing forced degradation studies and validating the method in accordance with ICH guidelines, this protocol ensures that the analytical procedure is specific for the intact drug and can accurately quantify it in the presence of its degradation products. This method is suitable for routine analysis and stability testing of this compound in pharmaceutical development and manufacturing.

References

Application Notes and Protocols: Use of Bromperidol Decanoate in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromperidol, a potent butyrophenone antipsychotic, acts primarily as a high-affinity antagonist of the dopamine D2 receptor.[1][2] Its long-acting decanoate formulation is designed for intramuscular depot injection, ensuring stable plasma concentrations over an extended period.[3][4] This characteristic is particularly advantageous in preclinical studies requiring chronic drug administration to model the long-term treatment of schizophrenia. These application notes provide an overview of the use of bromperidol decanoate in established animal models of schizophrenia, complete with detailed experimental protocols and data presentation guidelines.

Given the limited availability of specific preclinical data for this compound, data for haloperidol, a structurally and pharmacologically similar butyrophenone antipsychotic, is used as a proxy where necessary.[5][6] This allows for the provision of comprehensive protocols and expected outcomes.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The prevailing hypothesis for the therapeutic action of antipsychotic drugs like bromperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] Overactivity in this pathway is associated with the positive symptoms of schizophrenia. Bromperidol's high affinity for D2 receptors allows it to effectively mitigate this hyperactivity.[1]

Bromperidol_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Vesicular Storage Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_receptor Dopamine D2 Receptor Dopamine_release->D2_receptor Binds to Signal_transduction Signal Transduction D2_receptor->Signal_transduction Psychotic_symptoms Positive Symptoms Signal_transduction->Psychotic_symptoms Bromperidol Bromperidol Bromperidol->D2_receptor Antagonizes

Caption: Dopaminergic pathway and bromperidol's mechanism.

Pharmacokinetics of this compound

This compound is an esterified form of bromperidol in an oily vehicle, typically sesame oil, for intramuscular injection.[3] This formulation allows for slow release from the injection site, resulting in a prolonged therapeutic effect.[3] The decanoate ester is gradually hydrolyzed by esterases in the body to release the active bromperidol molecule. This depot formulation leads to "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, resulting in a long apparent half-life.[4]

Key Animal Models and Experimental Protocols

Animal models are crucial for evaluating the efficacy of antipsychotic drugs.[7] Pharmacologically induced models are widely used to screen for antipsychotic potential.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of an antipsychotic to counteract the increased locomotor activity induced by a psychostimulant like d-amphetamine, which enhances dopamine release.[8][9][10] This is a widely used screen for potential antipsychotic efficacy against the positive symptoms of schizophrenia.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: For three consecutive days, place the rats in the open-field arenas (e.g., 40 x 40 x 30 cm automated activity monitors with infrared beams) for 60 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • On the test day, administer this compound (or vehicle) via intramuscular injection. Due to the long-acting nature of the decanoate formulation, a pre-treatment period is necessary. Based on the pharmacokinetics of similar compounds, a pre-treatment period of 7-14 days is recommended to allow plasma concentrations to stabilize.

    • On the day of behavioral testing, place the animals in the open-field arenas.

    • After a 30-minute acclimatization period, administer d-amphetamine sulfate (1.0 mg/kg, intraperitoneally) or saline.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 90 minutes immediately following the d-amphetamine or saline injection.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5- or 10-minute intervals. Compare the locomotor activity of the different treatment groups using a two-way ANOVA with treatment and time as factors.

Expected Results (based on Haloperidol):

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Distance Traveled in cm/90 min)
Vehicle + Saline-1500 ± 200
Vehicle + Amphetamine1.08000 ± 500
This compound (proxy: Haloperidol) + Amphetamine0.054500 ± 400
This compound (proxy: Haloperidol) + Amphetamine0.12500 ± 300
This compound (proxy: Haloperidol) + Amphetamine0.251800 ± 250

Note: These are representative data based on the expected effects of a potent D2 antagonist like haloperidol. Actual results may vary.

Experimental_Workflow_Amphetamine_Hyperlocomotion Start Start Habituation Habituation (3 days) Start->Habituation Drug_Admin This compound (i.m.) (7-14 days prior to test) Habituation->Drug_Admin Acclimatization Acclimatization to Arena (30 min) Drug_Admin->Acclimatization Amphetamine_Admin d-Amphetamine (i.p.) Acclimatization->Amphetamine_Admin Data_Collection Record Locomotor Activity (90 min) Amphetamine_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for amphetamine-induced hyperlocomotion.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli.[11] Deficits in PPI are observed in schizophrenia patients and can be induced in rodents by dopamine agonists.[11] The ability of an antipsychotic to restore normal PPI is considered a measure of its therapeutic potential.[11][12][13]

Experimental Protocol:

  • Animals: Male Wistar rats (200-250g) are used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a platform for detecting the animal's startle response.

  • Drug Administration: Administer this compound (or vehicle) intramuscularly 7-14 days prior to testing.

  • Test Session:

    • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 73 dB, 77 dB, or 81 dB; 20 ms duration) that does not elicit a significant startle response on its own.

      • Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

      • No-stimulus trials: Only background noise to measure baseline movement.

  • Data Collection: The startle amplitude is measured for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100 Compare the % PPI between treatment groups using a two-way ANOVA with treatment and prepulse intensity as factors.

Expected Results (based on Haloperidol):

Treatment GroupPrepulse Intensity (dB above background)Mean % PPI
Vehicle825 ± 5
1240 ± 6
1660 ± 7
This compound (proxy: Haloperidol)845 ± 5
1265 ± 6
1680 ± 7

Note: These are representative data based on the expected effects of a potent D2 antagonist like haloperidol. Actual results may vary.

Experimental_Workflow_PPI Start Start Drug_Admin This compound (i.m.) (7-14 days prior to test) Start->Drug_Admin Acclimatization Acclimatization to Chamber (5 min) Drug_Admin->Acclimatization Test_Session Present Acoustic Stimuli (Pulse, Prepulse, Prepulse+Pulse) Acclimatization->Test_Session Data_Collection Measure Startle Amplitude Test_Session->Data_Collection Data_Analysis Calculate % PPI Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Prepulse Inhibition test.

Catalepsy Induction

Catalepsy, a state of motor rigidity, is a classic preclinical test used to predict the likelihood of extrapyramidal side effects (EPS) in humans.[5][14] It is induced by potent D2 receptor antagonists.[15][16][17]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer this compound (or vehicle) intramuscularly. Due to the long-acting nature of the drug, catalepsy should be assessed at multiple time points after administration (e.g., 1, 3, 7, 14, and 21 days).

  • Catalepsy Assessment (Bar Test):

    • Gently place the rat's forepaws on a horizontal bar (e.g., 0.9 cm in diameter) raised 9 cm from the surface.

    • Measure the time the rat remains in this position with a cutoff time of 180 seconds.

    • The test is typically performed at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes after the start of the observation period on a given day).

  • Data Analysis: Compare the latency to descend from the bar between the different treatment groups and across the different post-injection days using a repeated measures ANOVA.

Expected Results (based on Haloperidol):

Treatment GroupDose (mg/kg, i.m.)Mean Catalepsy Score (seconds) on Day 7
Vehicle-5 ± 2
This compound (proxy: Haloperidol)1.060 ± 10
This compound (proxy: Haloperidol)2.5120 ± 15
This compound (proxy: Haloperidol)5.0180 ± 0

Note: These are representative data based on the expected effects of a potent D2 antagonist like haloperidol. Actual results may vary, and the time course of catalepsy will depend on the specific pharmacokinetics of this compound.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables, including the mean and standard error of the mean (SEM) for each group. Statistical significance should be indicated. The interpretation of the data should consider the dose-dependent effects of this compound on the different behavioral parameters. A therapeutic window can be estimated by comparing the doses that produce efficacy in the amphetamine-induced hyperlocomotion and PPI models with the doses that induce catalepsy.

Conclusion

This compound, as a long-acting potent D2 antagonist, is a valuable tool for preclinical research in schizophrenia. The protocols outlined here provide a framework for assessing its antipsychotic potential and extrapyramidal side effect liability in established animal models. While specific preclinical data for the decanoate formulation is limited, the close pharmacological relationship with haloperidol allows for informed experimental design and interpretation of results. Further studies are warranted to fully characterize the preclinical profile of this compound.

References

Protocol for the Dissolution of Bromperidol Decanoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Bromperidol decanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia. As the decanoate ester of bromperidol, it is a highly lipophilic molecule, a characteristic that dictates its solubility properties and necessitates specific protocols for its dissolution in a research setting. This document provides detailed application notes and protocols for the effective solubilization of this compound for both in vitro and in vivo experimental paradigms.

Physicochemical Properties and Solubility Overview

This compound's long decanoate tail significantly increases its lipophilicity compared to the parent compound, bromperidol. This results in very low aqueous solubility and good solubility in certain organic solvents. The analogue compound, haloperidol decanoate, is almost insoluble in water (0.01 mg/mL) but is soluble in most organic solvents.[1][2][3][4] this compound is commercially available as a powder and is known to be soluble in Dimethyl Sulfoxide (DMSO).[5] For long-term storage, the powdered form should be kept at -20°C, while stock solutions are best stored at -80°C to ensure stability.[5]

Quantitative Solubility Data

SolventCompoundReported SolubilitySource
Dimethyl Sulfoxide (DMSO)Haloperidol Decanoate2 mg/mL[6]
Dimethyl Sulfoxide (DMSO)This compoundSoluble (qualitative)[5]
WaterHaloperidol Decanoate0.01 mg/mL (practically insoluble)[1][2][3][4]
Most Organic SolventsHaloperidol DecanoateSoluble (qualitative)[1][2][3][4]

Experimental Protocols for Dissolution

Preparation of a Concentrated Stock Solution for In Vitro Use

This protocol is suitable for preparing a high-concentration stock solution of this compound in an organic solvent, which can then be diluted in aqueous media for cell-based assays or other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly into the amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (Recommended): To ensure complete dissolution, place the vial in a sonicator bath for 10-15 minutes. This helps to break up any small aggregates.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When handling, protect the solution from light.

Preparation of a Formulation for In Vivo Administration

This protocol, adapted from a commercial supplier, is designed to create a stable, injectable formulation for animal studies. It utilizes a co-solvent system to maintain the solubility of this compound in an aqueous vehicle.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Protocol:

  • Prepare Initial Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL) following the protocol outlined in section 4.1.

  • Co-Solvent Addition: In a sterile tube, add the required volume of the DMSO stock solution.

  • PEG300 Addition: Add PEG300 to the DMSO solution. A common ratio is 5% DMSO and 30% PEG300 in the final formulation. Mix well until the solution is clear.

  • Surfactant Addition: Add Tween 80 (e.g., to a final concentration of 5%). Mix thoroughly.

  • Aqueous Vehicle Addition: Slowly add the sterile saline or PBS to reach the final desired volume (e.g., to a final volume of 60% of the total). Mix until a clear and homogenous solution is formed.

  • Final Concentration Example: For a final working solution of 2 mg/mL, you could use a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]

  • Administration: The final formulation should be administered as per the experimental design, for example, via intraperitoneal (IP) injection.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_application Application weigh Weigh Bromperidol Decanoate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate inspect Visually Inspect sonicate->inspect store Aliquot and Store at -80°C inspect->store invitro In Vitro Dilution (e.g., cell culture media) store->invitro Dilute for Assay invivo In Vivo Formulation (Co-solvents & Saline) store->invivo Prepare for Injection

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway Context (Hypothetical)

While the dissolution protocol itself is a chemical process, the ultimate use of this compound is to modulate signaling pathways in a research context. Bromperidol, the active metabolite, is a potent D2 dopamine receptor antagonist. The following diagram illustrates this primary mechanism of action.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds & Activates downstream Downstream Signaling (e.g., ↓cAMP) d2_receptor->downstream Initiates bromperidol Bromperidol (Active Metabolite) bromperidol->d2_receptor Antagonizes

Caption: Antagonistic action of bromperidol at the D2 dopamine receptor.

References

Troubleshooting & Optimization

Technical Support Center: Improving the In Vitro Solubility of Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromperidol decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vitro solubility of this long-acting antipsychotic agent.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic ester, and its solubility varies significantly across different solvents. It is practically insoluble in water.[1][2] The British Pharmacopoeia describes its solubility as very soluble in methylene chloride and soluble in ethanol (96%).[2] It is also known to be soluble in Dimethyl Sulfoxide (DMSO) and sesame oil, the latter being a vehicle for its depot injection formulation.[3][4][5][6]

Q2: My this compound is not dissolving in my aqueous buffer system. What am I doing wrong?

A2: Due to its practically insoluble nature in aqueous solutions, direct dissolution of this compound in standard aqueous buffers is not feasible.[1][2] To achieve a homogenous dispersion or solution for in vitro testing, the use of co-solvents, surfactants, or other solubilizing agents is necessary.

Q3: What are some recommended starting points for solubilizing this compound for an in vitro release study?

A3: For in vitro release studies of oil-based depot injections like this compound, the dissolution medium often requires surfactants to create sink conditions. A common approach for similar long-acting injectable drugs is to use a phosphate buffer at a physiologically relevant pH (e.g., pH 7.4) supplemented with a surfactant such as polysorbate 20 (Tween® 20) or sodium lauryl sulfate (SLS). The concentration of the surfactant needs to be optimized for each specific experimental setup.

Q4: Can I use organic solvents to prepare a stock solution of this compound?

A4: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a common practice. Solvents such as DMSO, ethanol, or methylene chloride can be used to dissolve this compound effectively.[2][4] This stock solution can then be diluted into the final aqueous-based assay medium, although care must be taken to avoid precipitation. It is advisable to add the stock solution to the vigorously stirred aqueous medium.

Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using co-solvents and surfactants?

A5: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of poorly soluble drugs. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic outer surface improves its solubility in water.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of the organic solvent in the final solution is too high, causing the drug to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Minimize the volume of the organic stock solution added to the aqueous buffer. - Increase the concentration of surfactant or co-solvent in the aqueous buffer. - Add the stock solution slowly to the vigorously stirred aqueous medium. - Consider gentle warming of the aqueous medium (e.g., to 37°C) during the addition of the stock solution.
Inconsistent or non-reproducible dissolution results. Incomplete dissolution of the initial drug substance. Variability in the preparation of the dissolution medium. Adsorption of the drug to the surface of the experimental apparatus.- Ensure the stock solution is fully dissolved before use by visual inspection and, if necessary, brief sonication. - Standardize the protocol for preparing the dissolution medium, ensuring all components are fully dissolved and the pH is correctly adjusted. - Consider using silanized glassware to minimize adsorption.
Drug degradation in the dissolution medium. The pH of the dissolution medium is not optimal for the stability of the ester linkage in this compound. Presence of impurities in the reagents used for the dissolution medium.- Evaluate the stability of this compound at different pH values to select a suitable buffer system. - Use high-purity reagents and solvents for the preparation of the dissolution medium.
Low drug recovery in the analytical method. Poor extraction of the drug from the dissolution sample. The analytical method is not optimized for the sample matrix.- Optimize the sample preparation procedure, which may involve liquid-liquid extraction or solid-phase extraction. - Validate the analytical method for accuracy, precision, and linearity in the presence of the dissolution medium.

Quantitative Data Summary

The following tables summarize the known solubility characteristics and provide a starting point for preparing stock solutions of this compound.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterPractically Insoluble[1][2]
Methylene ChlorideVery Soluble[2]
Ethanol (96%)Soluble[2]
DMSOSoluble[4]
Sesame OilSoluble[3][5][6]

Table 2: Example Stock Solution Concentrations

SolventConcentrationMass of this compoundVolume of Solvent
DMSO1 mM1 mg1.74 mL
DMSO5 mM5 mg1.74 mL
DMSO10 mM10 mg1.74 mL
Methanol10 mg/mL100 mg10 mL

(Data for DMSO is based on a molecular weight of 574.57 g/mol . The methanol example is from the British Pharmacopoeia for a related substances test.)[2][4]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Solution of this compound for In Vitro Assay

Objective: To prepare a working solution of this compound in a predominantly aqueous medium for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Polysorbate 20 (Tween® 20)

  • Sterile, conical centrifuge tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal volume of DMSO to achieve a high concentration (e.g., 10-50 mM).[4]

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

  • Prepare the Aqueous Assay Medium:

    • Prepare PBS at pH 7.4.

    • Add Polysorbate 20 to the PBS to a final concentration of 0.1% (v/v). The optimal concentration may need to be determined experimentally.

    • Stir the solution until the Polysorbate 20 is completely dissolved.

  • Prepare the Final Working Solution:

    • Vigorously stir the aqueous assay medium.

    • Slowly add the required volume of the this compound stock solution to the stirring aqueous medium to achieve the desired final concentration.

    • Continue stirring for at least 15 minutes.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: In Vitro Release Testing of an Oil-Based Depot Formulation (Conceptual)

Objective: To measure the in vitro release of this compound from an oil-based formulation. This is a conceptual protocol based on methods for similar long-acting injectable drugs.

Materials:

  • This compound in sesame oil formulation

  • Release Medium: Phosphate buffer pH 7.4 containing 0.5% (w/v) Sodium Lauryl Sulfate (SLS)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • USP Apparatus 2 (Paddle Apparatus) or other suitable release testing apparatus

  • HPLC system for quantification

Procedure:

  • Preparation of the Release Medium:

    • Prepare a sufficient volume of phosphate buffer at pH 7.4.

    • Add SLS to a final concentration of 0.5% and stir until completely dissolved.

    • De-aerate the medium before use.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound oil formulation into a dialysis bag.

    • Seal the dialysis bag securely.

  • Dissolution Test:

    • Place the dialysis bag in the dissolution vessel containing the pre-warmed (37°C) release medium.

    • Start the paddle apparatus at a specified rotation speed (e.g., 50 rpm).

    • At predetermined time points, withdraw an aliquot of the release medium for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed release medium.

  • Sample Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm PTFE).

    • Quantify the concentration of this compound in the samples using a validated HPLC method.

Protocol 3: HPLC Method for Quantification of this compound (Adapted from a similar compound)

Objective: To provide a starting point for an HPLC method to quantify this compound in in vitro samples. This method is adapted from the British Pharmacopoeia monograph for this compound's related substances test.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Base-deactivated octadecylsilyl silica gel for chromatography (C18), e.g., l = 0.1 m, Ø = 4.0 mm, 3 µm particle size.

Chromatographic Conditions:

  • Mobile Phase A: 27 g/L solution of tetrabutylammonium hydrogen sulfate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 15 40 → 20 60 → 80
    15 - 20 20 80
    20 - 21 20 → 40 80 → 60

    | 21 - 25 | 40 | 60 |

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Solvent: Methanol or a mixture of methanol and acetonitrile.

  • Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dilute the in vitro release samples with the solvent to fall within the calibration range.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Solubility Enhancement cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Troubleshooting prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) mix Slowly Add Stock to Vigorously Stirred Medium prep_stock->mix prep_medium Prepare Aqueous Medium with Solubilizer (e.g., Surfactant) prep_medium->mix observe Visual Inspection for Precipitation mix->observe quantify Quantify Concentration (e.g., HPLC) observe->quantify Clear Solution troubleshoot Troubleshoot (Adjust Concentrations, etc.) observe->troubleshoot Precipitation quantify->troubleshoot Inconsistent Results troubleshoot->mix Reformulate logical_relationship Logical Relationships in Solubility Enhancement cluster_problem Problem cluster_approaches Enhancement Approaches cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome poor_solubility This compound: Poor Aqueous Solubility co_solvents Co-solvents (e.g., Ethanol, DMSO) poor_solubility->co_solvents surfactants Surfactants (e.g., Polysorbate 20, SLS) poor_solubility->surfactants complexation Complexation Agents (e.g., Cyclodextrins) poor_solubility->complexation polarity Reduces Polarity of Solvent co_solvents->polarity micelles Forms Micelles to Encapsulate Drug surfactants->micelles inclusion Forms Inclusion Complexes complexation->inclusion enhanced_solubility Improved In Vitro Aqueous Solubility polarity->enhanced_solubility micelles->enhanced_solubility inclusion->enhanced_solubility

References

Technical Support Center: Optimizing Bromperidol Decanoate Dosage for Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromperidol decanoate in preclinical settings. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bromperidol?

A1: Bromperidol is a typical antipsychotic that primarily functions as a potent antagonist of the dopamine D2 receptor.[1][2] This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia.[1] It also has a weaker affinity for D1 receptors and may interact with other receptor systems, though its main therapeutic action is attributed to D2 antagonism.[3]

Q2: What are the pharmacokinetic properties of this compound?

A2: this compound is a long-acting injectable (depot) formulation.[3] The decanoate ester is slowly released from the oily vehicle at the injection site and then hydrolyzed to the active compound, bromperidol.[4][5] This results in a sustained release profile, with an elimination half-life of approximately 28 days in humans.[3] In preclinical species like rats, the related compound haloperidol decanoate shows that the absorption from the intramuscular site is the rate-limiting step, with the drug being absorbed via the lymphatic system.[4][5][6] Peak plasma concentrations of haloperidol after administration of the decanoate form in rats are reached gradually.[6]

Q3: Which preclinical models are most appropriate for evaluating the efficacy of this compound?

A3: Several well-established rodent models are suitable for assessing the antipsychotic potential of this compound. These include:

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the dopamine-agonist effects of amphetamine, which causes an increase in locomotor activity. It is a good predictor of D2 receptor antagonism.[7][8]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics can restore these deficits.[9][10][11]

  • Conditioned Avoidance Response (CAR): This model evaluates the ability of a drug to interfere with a learned avoidance behavior, a characteristic of many clinically effective antipsychotics.[7]

Q4: How can I convert a known oral dose of bromperidol to an equivalent dose of this compound for preclinical studies?

A4: Direct conversion factors for preclinical studies are not well-established. However, clinical conversion strategies for the similar compound, haloperidol, can provide a starting point. For haloperidol, the initial monthly decanoate dose is often 10-20 times the previous daily oral dose.[12][13][14] For preclinical studies, it is crucial to perform dose-ranging studies to determine the optimal dose for the specific model and species being used. A pilot study with a few logarithmic dose increments is recommended.

Troubleshooting Guides

Issue 1: High variability in behavioral responses following this compound administration.
Potential Cause Troubleshooting Step
Improper Injection Technique Ensure deep intramuscular injection into a large muscle mass (e.g., gluteal muscle in rats). The injection volume should be appropriate for the muscle size to avoid leakage and local irritation. Use a 21-gauge needle.[13]
Variable Drug Release Allow sufficient time for the drug to reach steady-state concentrations. For long-acting injectables, this can take several weeks. Consider a loading dose strategy if rapid onset of effect is required.
Individual Animal Differences Increase the number of animals per group to account for biological variability. Ensure animals are properly randomized to treatment groups.
Formulation Issues Ensure the this compound solution is properly suspended before each injection. Store the formulation according to the manufacturer's instructions.
Issue 2: Lack of efficacy in the amphetamine-induced hyperlocomotion model.
Potential Cause Troubleshooting Step
Insufficient Dose The administered dose of this compound may be too low to achieve adequate D2 receptor occupancy. Conduct a dose-response study to identify the effective dose range.
Timing of Behavioral Testing The behavioral test may be conducted before bromperidol has reached therapeutic plasma concentrations. With a long-acting injectable, consider waiting at least a week after the first injection before conducting the behavioral test.
Amphetamine Dose Too High The dose of amphetamine may be too high, overriding the antagonistic effects of bromperidol. Titrate the amphetamine dose to produce a robust but not maximal hyperlocomotor response. A typical dose in rats is 0.5-1.0 mg/kg.[8]
Habituation to the Test Environment Insufficient habituation to the open-field arena can lead to novelty-induced hyperactivity, masking the drug effect. Ensure a proper habituation period before drug administration.[15]
Issue 3: No improvement in prepulse inhibition (PPI).
Potential Cause Troubleshooting Step
Inappropriate Preclinical Model The strain of rodent may not exhibit a robust PPI deficit in response to the chosen disrupting agent (e.g., apomorphine, phencyclidine).
Suboptimal PPI Parameters The intensity of the prepulse and startle stimulus, as well as the inter-stimulus interval, can significantly affect the results. Optimize these parameters for the specific species and strain being used.
Timing of Drug Administration and Testing As with other behavioral tests, ensure that testing occurs when the active form of the drug has reached effective concentrations in the brain.
Baseline Startle Response Issues Animals with very high or very low baseline startle responses may not show clear PPI. Exclude animals with extreme baseline startle responses from the analysis.

Data Presentation

Table 1: Comparative Preclinical Dosing of Haloperidol (as a proxy for Bromperidol)

Model Species Drug Dose Range (mg/kg) Route of Administration Effect Reference
Amphetamine-Induced HyperlocomotionRatHaloperidol0.05s.c.Reduction of hyperlocomotion[16]
Amphetamine-Induced HyperlocomotionRatHaloperidol0.5 - 1.0Not SpecifiedReversal of hyperlocomotion[15]
Linear PharmacokineticsRatHaloperidol0.5 - 2.5i.v.Linear disposition[17]

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.[18]

  • Apparatus: An open-field arena equipped with infrared photobeams to automatically record locomotor activity.[15]

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena for 30-60 minutes for 2-3 days prior to the test day.[15]

  • Drug Administration:

    • Administer this compound via deep intramuscular injection at the desired dose(s) at the beginning of the study (e.g., day 1).

    • On the test day (e.g., day 8), administer the vehicle or this compound.

    • After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (0.5 mg/kg, s.c.).[18]

  • Behavioral Recording: Immediately place the rat in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[15][18]

  • Data Analysis: Analyze the total locomotor activity during the recording period using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents
  • Animals: Use a rodent strain known to exhibit robust PPI (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Apparatus: A startle chamber consisting of a small animal enclosure mounted on a platform that detects movement, housed within a sound-attenuating chamber with a speaker to deliver acoustic stimuli.[9]

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[9]

  • Drug Administration: Administer this compound at the desired dose(s) at an appropriate time before the test session to allow for the drug to reach effective concentrations.

  • Test Session:

    • The session consists of a series of trials presented in a pseudo-random order.

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).[7]

    • Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse; e.g., 73-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).[9][10]

    • No-stimulus trials: Only background noise is presented.[7]

  • Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.[7]

Visualizations

Bromperidol_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release D2_Receptor Dopamine D2 Receptor Dopamine_cleft->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction Initiates Antipsychotic_Effect Antipsychotic Effect (Reduced Positive Symptoms) Signal_Transduction->Antipsychotic_Effect Leads to Bromperidol Bromperidol Bromperidol->D2_Receptor Blocks

Caption: Mechanism of action of Bromperidol as a D2 receptor antagonist.

Preclinical_Efficacy_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Dose_Selection Dose Range Selection (Based on literature/pilot data) Drug_Admin This compound Administration (i.m.) Dose_Selection->Drug_Admin Model_Selection Preclinical Model Selection (e.g., Amphetamine-induced hyperlocomotion) Behavioral_Test Behavioral Testing Model_Selection->Behavioral_Test Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Locomotor activity) Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Efficacy_Eval Efficacy Evaluation Stat_Analysis->Efficacy_Eval

Caption: Workflow for preclinical efficacy testing of this compound.

References

stability issues of bromperidol decanoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromperidol decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is classified as practically insoluble in water.[1] This low aqueous solubility is a critical factor to consider during formulation and analytical method development. For parenteral administration, it is typically formulated as a depot injection in an oily vehicle, such as sesame oil, to ensure its stability and slow release.[2]

Q2: What are the primary stability concerns for this compound in the presence of water?

A2: The main stability concern for this compound in aqueous solutions is the hydrolysis of the decanoate ester bond. This chemical degradation process would yield the active parent drug, bromperidol, and decanoic acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Q3: How does pH affect the stability of this compound?

Q4: Are there any known degradation products of this compound in aqueous solutions?

A4: The primary degradation product from hydrolysis in an aqueous environment would be bromperidol and decanoic acid. Further degradation of the bromperidol moiety may occur under harsh conditions. Forced degradation studies on the related compound, haloperidol decanoate, have identified specific impurities resulting from stress conditions, particularly basic stress.[4]

Q5: How can I prepare a stable aqueous formulation of this compound for experimental use?

A5: Due to its very low water solubility, creating a true aqueous solution of this compound is challenging. For research purposes, the use of co-solvents (e.g., ethanol, DMSO), surfactants, or complexing agents like cyclodextrins may be necessary to increase its solubility.[5][6] However, it is crucial to note that increasing the solubility in an aqueous medium may also increase the rate of hydrolytic degradation. The long-term stability of such formulations is expected to be poor.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Precipitation in an attempted aqueous solution. The concentration of this compound exceeds its solubility in the aqueous medium.Increase the proportion of co-solvent (e.g., DMSO, ethanol). Add a suitable surfactant or a complexing agent (e.g., hydroxypropyl-β-cyclodextrin). Perform experiments at a lower concentration.
Loss of potency over a short period in an aqueous-based formulation. Hydrolysis of the decanoate ester bond, leading to the degradation of the molecule.Prepare fresh solutions immediately before use. Store stock solutions in a non-aqueous solvent at -20°C or -80°C.[7] Buffer the aqueous solution to a pH that minimizes hydrolysis (likely slightly acidic to neutral, to be determined experimentally).
Inconsistent results in analytical assays. Poor solubility leading to non-homogenous samples. Degradation of the analyte during sample preparation or analysis.Ensure complete dissolution in the initial solvent before any aqueous dilution. Use a stability-indicating analytical method, such as a gradient reverse-phase HPLC method, that can separate the parent compound from its degradation products.[4]
Appearance of unknown peaks in chromatograms. Formation of degradation products due to hydrolysis or oxidation.Conduct forced degradation studies to identify potential degradation products. Ensure the analytical method is capable of resolving these new peaks from the main compound.

Quantitative Data Summary

As specific stability data for this compound in aqueous solutions is not widely published, the following table provides an illustrative summary based on typical results from forced degradation studies of similar ester-containing pharmaceutical compounds. These values represent the percentage of degradation observed under various stress conditions.

Stress ConditionParametersIllustrative Degradation (%)Primary Degradation Product
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Bromperidol
Base Hydrolysis 0.1 M NaOH at 60°C for 8h45%Bromperidol
Oxidative 6% H₂O₂ at 25°C for 24h5%Oxidized derivatives
Thermal 80°C for 48h (in solid state)< 2%-
Photolytic UV light (254 nm) for 72h< 5%-

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • At the end of the study, dissolve the powder in the initial solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 72 hours.

    • Prepare a control sample stored in the dark.

    • Analyze samples at specified time points.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from all its degradation products.

Visualizations

This compound Hydrolysis Pathway BD This compound (Ester) Bromperidol Bromperidol (Active Drug) BD->Bromperidol Hydrolysis Decanoic_Acid Decanoic Acid BD->Decanoic_Acid Hydrolysis H2O Water (H₂O) H2O->BD H_plus Acid (H⁺) or Base (OH⁻) H_plus->BD

Caption: Hydrolysis of this compound.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl, heat) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic (NaOH, heat) Base->HPLC Oxidative Oxidative (H₂O₂) Oxidative->HPLC Thermal Thermal (Heat, solid) Thermal->HPLC Photo Photolytic (UV light) Photo->HPLC Identify Identify & Quantify Degradants HPLC->Identify Pathway Establish Degradation Pathway Identify->Pathway Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

References

Bromperidol Decanoate Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromperidol decanoate experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presented in a clear, accessible format to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a long-acting injectable antipsychotic medication.[1] It is the decanoate ester of bromperidol, a typical butyrophenone antipsychotic.[2] This formulation is designed for slow release from an oily depot, typically sesame oil, following intramuscular injection.[1] The primary mechanism of action of bromperidol is the potent antagonism of dopamine D2 receptors in the brain.[1] By blocking these receptors, it modulates dopaminergic neurotransmission, which is the basis for its antipsychotic effects. It is a strong D2 antagonist and a very weak D1 antagonist.[1]

Q2: Why am I seeing high variability in the plasma concentrations of bromperidol in my animal studies?

Inconsistent plasma concentrations can arise from several factors related to the nature of long-acting injectable formulations. Key areas to investigate include:

  • Injection Technique: Variability in injection depth, needle size, and injection speed can affect the geometry of the depot and the subsequent release of the drug.[3]

  • Vehicle Properties: The sesame oil vehicle's viscosity and how it disperses in the muscle tissue can influence the drug's release rate.[3][4] The slow partitioning of the lipophilic this compound from the oil depot into the aqueous environment of the tissue is a rate-limiting step.[5]

  • Metabolism: Bromperidol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6] Co-administration of other compounds that induce or inhibit this enzyme can alter the metabolic rate of bromperidol, leading to variable plasma levels.

  • Hydrolysis: The conversion of the prodrug this compound to the active bromperidol is mediated by esterases. The rate of this hydrolysis can be influenced by binding to plasma proteins like albumin, which can stabilize the ester and slow down its conversion.[7]

Q3: My in vitro results are not correlating with my in vivo findings. What could be the reason?

Discrepancies between in vitro and in vivo results are common in drug research and can be particularly pronounced with long-acting formulations. For this compound, consider the following:

  • Prodrug Activation: In vitro systems may lack the necessary esterases to efficiently hydrolyze this compound into its active form, bromperidol. This can lead to an underestimation of its activity compared to in vivo models where this conversion occurs.[7]

  • Depot Formulation: The slow-release kinetics from the sesame oil depot are a critical component of its in vivo action and are not replicated in most standard in vitro assays.[3]

  • Protein Binding: The extensive binding of bromperidol and its decanoate form to plasma proteins in vivo can affect its free concentration and, therefore, its activity, a factor that may not be fully accounted for in vitro.[7]

Troubleshooting Guide

Issue 1: Inconsistent Pharmacokinetic Profiles

If you are observing high variability in drug plasma levels between subjects or experiments, consult the following table for potential causes and solutions.

Potential CauseRecommended Action
Improper Injection Technique Standardize the injection protocol, including needle gauge, injection site (e.g., gluteal muscle), and volume. Ensure consistent deep intramuscular injection to avoid accidental subcutaneous administration.[3]
Variability in Formulation Preparation If preparing your own formulations, ensure the this compound is fully solubilized in the sesame oil vehicle and that the concentration is consistent across batches. Use a validated protocol for formulation.
Subject-Specific Metabolic Differences Be aware of potential inter-individual differences in CYP3A4 activity. If possible, phenotype subjects for metabolic activity or use a larger sample size to account for this variability.[6]
Storage and Handling of the Compound Store this compound powder at -20°C for long-term stability. Once in solution, store at -80°C for up to a year or at 4°C for short-term use (up to a week). Avoid repeated freeze-thaw cycles.[8]
Issue 2: Lack of Expected Efficacy in In Vivo Models

If the observed therapeutic or behavioral effects are weaker than anticipated or inconsistent, consider these points.

Potential CauseRecommended Action
Insufficient Dose or Dosing Interval The long half-life of bromperidol from the decanoate depot means that steady-state concentrations are reached slowly.[1] Review the literature for appropriate dosing regimens for your specific animal model and experimental duration.
Incorrect Vehicle or Formulation Ensure the use of an appropriate oil-based vehicle like sesame oil. Aqueous vehicles will result in a much more rapid peak and decline in plasma concentration, not reflecting the long-acting properties.[4][5]
Prodrug Hydrolysis Issues While less likely to be a primary issue in vivo, consider the possibility of altered esterase activity in your specific animal model or strain, which could affect the conversion rate to the active drug.[7]
Issue 3: Analytical Method Inconsistencies

For challenges related to the quantification of this compound and its active metabolite, bromperidol.

Potential CauseRecommended Action
Poor Chromatographic Resolution Optimize your HPLC or GC-MS method. For HPLC, consider a C18 column with a mobile phase of phosphate buffer and acetonitrile.[9] Gradient elution may be necessary to separate the parent drug, metabolites, and any impurities.[10]
Matrix Effects in Biological Samples Biological matrices like plasma can interfere with quantification. Employ a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to minimize these effects.[11]
Instability of the Analyte During Sample Processing Ensure samples are processed promptly and stored at appropriate temperatures to prevent degradation of bromperidol or its decanoate ester before analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Rodent Studies

This protocol is a general guideline and may require optimization for your specific experimental needs.

  • Materials:

    • This compound powder

    • Sesame oil (sterile)

    • For enhanced solubility if needed: Dimethyl sulfoxide (DMSO), PEG300, Tween 80[8]

    • Sterile vials and syringes

  • Procedure for a simple sesame oil formulation: a. Aseptically weigh the required amount of this compound powder. b. In a sterile vial, add the sesame oil to the powder. c. Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the powder is completely dissolved. d. Visually inspect for any undissolved particles. e. The final solution should be clear and slightly viscous.

  • Example of a co-solvent formulation (for a target concentration of 2 mg/mL): [8] a. Dissolve 2 mg of this compound in 50 µL of DMSO to create a stock solution (40 mg/mL). b. In a separate sterile tube, take 50 µL of the DMSO stock solution. c. Add 300 µL of PEG300 and mix until clear. d. Add 50 µL of Tween 80 and mix until clear. e. Add 600 µL of saline or PBS and mix until clear.

Protocol 2: Quantification of Bromperidol by HPLC-UV

This is a generalized method and should be validated for your specific instrumentation and requirements.

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 0.02 M, pH 4.6) and acetonitrile in a 54:45 ratio with a small amount of perchloric acid.

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction using a chloroform-hexane mixture (e.g., 30:70 v/v).

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the HPLC system.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueReference
Vehicle Sesame Oil[2]
Route of Administration Intramuscular Injection[2]
Time to Peak Plasma Concentration (Tmax) 3-9 days[2]
Half-life (single dose) Not specified
Half-life (multiple doses) 21-25 days[2]
Dosage Interval 4 weeks[2]

Visualizations

G cluster_injection Intramuscular Space cluster_circulation Systemic Circulation cluster_target Target Tissue (Brain) Bromperidol_Decanoate_Depot This compound in Sesame Oil Depot Bromperidol_Decanoate_Plasma This compound (Plasma) Bromperidol_Decanoate_Depot->Bromperidol_Decanoate_Plasma Slow Partitioning Bromperidol_Active Bromperidol (Active Drug) Bromperidol_Decanoate_Plasma->Bromperidol_Active Esterase Hydrolysis Metabolites Inactive Metabolites Bromperidol_Active->Metabolites CYP3A4 Metabolism (Liver) D2_Receptor Dopamine D2 Receptor Bromperidol_Active->D2_Receptor Antagonism Effect Antipsychotic Effect D2_Receptor->Effect

Caption: Pharmacokinetic and pharmacodynamic pathway of this compound.

G start Start: Inconsistent Results Observed prep Review Formulation and Preparation Protocol start->prep admin Evaluate Administration Technique start->admin analysis Verify Analytical Methodology start->analysis data_review Re-analyze Data and Compare with Literature prep->data_review admin->data_review analysis->data_review metabolism Consider Subject-Specific Factors (e.g., Metabolism) metabolism->data_review end Resolution data_review->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: In Vivo Studies with Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize vehicle-related effects in in vivo studies of bromperidol decanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a vehicle needed for in vivo studies?

A1: this compound is a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1] It is a highly lipophilic ester of bromperidol, making it poorly soluble in aqueous solutions.[2] Therefore, it requires a vehicle, typically an oil-based solution, for parenteral administration, most commonly via intramuscular injection. This allows for the slow release of the active drug from the injection site, providing a sustained therapeutic effect.[1][2]

Q2: What are the common vehicles used for this compound administration?

A2: The most common vehicle for this compound is sesame oil.[1] Other vegetable oils may also be considered, but it is crucial to use a high-purity, sterile vehicle suitable for parenteral administration. Often, a co-solvent like benzyl alcohol is added to aid in the solubilization of the drug and to act as a preservative.[3]

Q3: What are the potential vehicle-related effects that can interfere with my study?

A3: Vehicle-related effects can range from local injection site reactions to systemic inflammatory responses. These may include:

  • Local Tissue Irritation: Redness, swelling, and pain at the injection site.

  • Inflammation: Infiltration of immune cells such as neutrophils, lymphocytes, and macrophages at the injection site.[1]

  • Granuloma Formation: Chronic inflammation can lead to the formation of granulomas, which are organized collections of immune cells.[4]

  • Sterile Abscesses: In some cases, the inflammatory response to the oily vehicle can result in the formation of a sterile abscess.

  • Systemic Immune Response: Oily adjuvants can sometimes induce a systemic immune response, leading to the production of pro-inflammatory cytokines.[5]

Q4: How can I differentiate between a vehicle effect and a drug effect?

A4: A key strategy is to include a "vehicle-only" control group in your experimental design. This group receives the same volume of the vehicle without the this compound. By comparing the outcomes in the vehicle-only group to the drug-treated group and a naive (untreated) control group, you can isolate the effects of the vehicle from the pharmacological effects of the drug.

Troubleshooting Guides

Issue 1: Severe Injection Site Reactions (Swelling, Erythema)

  • Possible Cause:

    • Injection Volume: The volume of the injected formulation may be too large for the chosen muscle, leading to tissue distension and inflammation.

    • Irritating Vehicle: The vehicle itself or impurities within it could be causing a local inflammatory response.

    • Improper Injection Technique: A traumatic injection can cause unnecessary tissue damage.

  • Troubleshooting Steps:

    • Reduce Injection Volume: If possible, decrease the total volume injected at a single site. For larger doses, consider splitting the dose between two injection sites.

    • Vehicle Purity: Ensure the sesame oil and any other vehicle components are of a high grade, sterile, and low in peroxides, as impurities can be inflammatory.

    • Optimize Injection Technique: Use a new, sterile needle of an appropriate gauge for each injection. Ensure the injection is administered smoothly and at a consistent depth into the muscle belly, avoiding nerves and blood vessels.

    • Rotate Injection Sites: If repeated injections are necessary, rotate the injection sites to allow for tissue recovery.

    • Include a Positive Control: In a pilot study, consider including a known mild irritant as a positive control to benchmark the reaction to your formulation.

Issue 2: High Variability in Pharmacokinetic (PK) Data

  • Possible Cause:

    • Inconsistent Depot Formation: Variability in injection technique can lead to inconsistent depot formation and, consequently, variable drug release and absorption.

    • Drug Precipitation: The drug may not be fully dissolved or may be precipitating out of the vehicle, leading to inconsistent dosing.

    • Variable Local Inflammatory Response: The degree of inflammation at the injection site can affect local blood flow and drug absorption, introducing variability.

  • Troubleshooting Steps:

    • Standardize Injection Protocol: Ensure all personnel involved in dosing are thoroughly trained on a standardized injection protocol.

    • Formulation Homogeneity: Gently warm the formulation and vortex it thoroughly before each injection to ensure the drug is evenly distributed.

    • Monitor Injection Sites: Systematically monitor and score injection sites for signs of inflammation. Correlate these scores with PK data to identify any potential relationships.

    • Refine Formulation: If precipitation is suspected, you may need to adjust the concentration of the co-solvent (e.g., benzyl alcohol) or explore alternative solubilizing agents.

Issue 3: Unexpected Systemic Inflammatory Markers

  • Possible Cause:

    • Vehicle-Induced Immune Response: Oily vehicles can act as adjuvants, stimulating a systemic immune response and the release of cytokines.[5][6]

  • Troubleshooting Steps:

    • Analyze Vehicle-Only Group: Carefully analyze the cytokine profiles in your vehicle-only control group to determine the baseline inflammatory response to the vehicle.

    • Measure Local and Systemic Cytokines: Collect tissue from the injection site and plasma samples to measure a panel of relevant pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).

    • Consider Alternative Vehicles: If the vehicle-induced immune response is confounding your results, you may need to explore alternative, less immunogenic vehicles, although this may alter the release profile of the drug.

Data Presentation

Table 1: Example Formulations of this compound in Sesame Oil

ComponentConcentration RangePurposeReference
This compound34 mg/mL - 136 mg/mLActive Pharmaceutical Ingredient[3]
Benzyl Alcohol12 mg/mLCo-solvent / Preservative[3]
Sesame Oilq.s. ad 1 mLVehicle[3]

Experimental Protocols

Protocol 1: Intramuscular Injection of this compound in Rats

  • Animal Preparation: Acclimatize rats to the housing conditions for at least 7 days prior to the experiment.

  • Formulation Preparation:

    • Warm the this compound formulation to room temperature.

    • Gently vortex the vial to ensure a homogenous suspension.

    • Draw up the required volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 23-25 gauge).

  • Injection Procedure:

    • Anesthetize the rat according to your institution's approved protocol.

    • Shave the fur over the target muscle (e.g., the caudal thigh muscle).

    • Cleanse the injection site with 70% ethanol.

    • Insert the needle deep into the muscle belly.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the formulation slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

    • Observe and score the injection site at predefined time points (e.g., 24h, 48h, 72h, 1 week) for signs of local reactions.

Protocol 2: Histological Evaluation of Injection Site Reactions

  • Tissue Collection: At the designated time point, euthanize the animal and carefully dissect the muscle tissue surrounding the injection site.

  • Fixation: Immediately fix the tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Sectioning: Process the fixed tissue, embed in paraffin, and cut thin sections (e.g., 5 µm).

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology and inflammatory infiltrates.

  • Microscopic Examination and Scoring:

    • Examine the slides under a microscope.

    • Score the degree of inflammation, necrosis, hemorrhage, and fibrosis using a standardized scoring system (see Table 2).

Table 2: Example Histological Scoring System for Injection Site Reactions

ParameterScore 0Score 1 (Minimal)Score 2 (Mild)Score 3 (Moderate)Score 4 (Marked)
Inflammation No inflammatory cellsFew scattered inflammatory cellsSmall aggregates of inflammatory cellsConfluent aggregates of inflammatory cellsExtensive, dense inflammatory infiltrate
Necrosis No necrosisSingle cell necrosisSmall foci of necrosisMultifocal to coalescing necrosisExtensive necrosis
Hemorrhage No hemorrhageFew extravasated red blood cellsSmall foci of hemorrhageModerate hemorrhageExtensive hemorrhage
Fibrosis No fibrosisMinimal fibroplasiaMild fibroplasiaModerate fibroplasiaMarked fibroplasia

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation acclimatize Animal Acclimatization formulation Formulation Preparation acclimatize->formulation injection Intramuscular Injection formulation->injection monitoring Post-Injection Monitoring injection->monitoring pk_sampling Pharmacokinetic Sampling monitoring->pk_sampling histology Histological Analysis pk_sampling->histology

Caption: Experimental workflow for in vivo studies of this compound.

dopamine_pathway Bromperidol Bromperidol D2R Dopamine D2 Receptor Bromperidol->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Simplified dopamine D2 receptor signaling pathway antagonism by bromperidol.

serotonin_pathway Bromperidol Bromperidol HTR2A 5-HT2A Receptor Bromperidol->HTR2A Antagonist Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified serotonin 5-HT2A receptor signaling pathway antagonism by bromperidol.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation for bromperidol decanoate related substances.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities of this compound that I should be looking for?

A1: this compound can have several related substances, which may arise from the synthesis process or degradation. It is crucial to have reference standards for known impurities. Some potential impurities are listed by suppliers of pharmaceutical reference standards.[1][2] Common related substances can include precursors, by-products, or degradation products.[3]

Q2: My HPLC system is showing baseline drift during the analysis of this compound related substances. What could be the cause and how can I fix it?

A2: Baseline drift in HPLC analysis can be caused by several factors. A common cause is an improperly conditioned column. Ensure the column is thoroughly conditioned with the mobile phase before starting the analysis. Another potential reason is the mobile phase itself; ensure it is properly degassed to remove dissolved gases that can cause fluctuations.[4] Also, verify the purity of the solvents used for the mobile phase preparation, as impurities can lead to baseline instability.[4]

Q3: I am not achieving adequate separation between the main peak (this compound) and a known impurity. What steps can I take to improve resolution?

A3: Improving chromatographic resolution requires a systematic approach. You can start by optimizing the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact separation. If you are using a gradient elution, modifying the gradient slope can also improve resolution. Additionally, consider evaluating a different stationary phase (column) with a different selectivity. Finally, ensure your system is performing optimally by conducting system suitability tests.[4]

Q4: What are the key validation parameters I need to assess for a related substances method according to ICH guidelines?

A4: According to the ICH Q2(R1) guideline, the key validation parameters for a quantitative test for impurities include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, and quantitation limit (LOQ).[5][6][7] Robustness should also be considered during the development phase.[7]

Q5: How do I determine the Limit of Quantitation (LOQ) for my related substances method?

A5: The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[8] It can be determined in several ways. One common approach is based on the signal-to-noise ratio, where the LOQ is typically established at a signal-to-noise ratio of 10:1. Another method is to determine the concentration at which the precision (as %RSD) is within an acceptable limit (e.g., ≤ 10%).[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Chromatographic peaks for this compound or its impurities are asymmetrical.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like bromperidol, a slightly acidic pH can improve peak shape.
Secondary Interactions Use a mobile phase with additives like triethylamine to mask active sites on the stationary phase.
Issue 2: Inconsistent Retention Times
  • Symptom: The retention times for the same analyte vary significantly between injections.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery. Perform a pump flow rate calibration.
Mobile Phase Inconsistency Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.

Experimental Protocols

Representative HPLC Method for this compound Related Substances

Note: This is a representative method and may require optimization for your specific application and available impurities.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)
Method Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
Validation ParameterAcceptance Criteria
Specificity The method must be able to resolve this compound from its known impurities and any degradation products. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.995 for each impurity over the specified range.
Range From the reporting threshold to 120% of the specification limit for each impurity.
Accuracy (% Recovery) 80.0% to 120.0% for each impurity at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 15.0% at the LOQ, ≤ 10.0% at higher concentrations. Intermediate Precision: Overall %RSD should be within acceptable limits.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Precision (%RSD) ≤ 15.0%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Visualizations

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Exec Execution cluster_Report Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity / Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob Rep Validation Report Generation Rob->Rep App Method Implementation Rep->App

Caption: A typical workflow for analytical method validation.

Troubleshooting_Resolution Start Poor Resolution Between Peaks Q1 Is Mobile Phase Optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Column Performance Adequate? A1_Yes->Q2 Sol1 Adjust Organic/Aqueous Ratio or Gradient Slope A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is a Different Selectivity Needed? A2_Yes->Q3 Sol2 Perform System Suitability Check Column for Contamination A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Try a Different Column Chemistry (e.g., Phenyl-Hexyl) A3_Yes->Sol3 End Resolution Improved A3_No->End Sol3->End

Caption: A troubleshooting decision tree for poor peak resolution.

References

Validation & Comparative

Preclinical Efficacy Showdown: Bromperidol Decanoate vs. Haloperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of long-acting injectable (LAI) antipsychotics, haloperidol decanoate has long been a benchmark. Its counterpart, bromperidol decanoate, while structurally similar, has seen more limited use and scrutiny. This guide provides a comparative analysis of the preclinical efficacy of these two butyrophenone derivatives, offering insights for researchers, scientists, and drug development professionals. The comparison draws upon available preclinical and clinical data to juxtapose their pharmacological profiles and behavioral effects.

Quantitative Data Summary

Table 1: Receptor Binding Affinity (Ki in nM)
ReceptorBromperidolHaloperidol
Dopamine D2Potent Antagonist~0.89 - 1.5
Serotonin 5-HT2AModerate Affinity~120

Note: Lower Ki values indicate higher binding affinity. Data is for the active moieties, bromperidol and haloperidol.

Table 2: Preclinical Behavioral Efficacy of Haloperidol Decanoate
Preclinical ModelSpeciesDose Range (mg/kg)Observed Effect
Conditioned Avoidance Response (CAR)Rat0.03 - 1.0 (as haloperidol)Dose-dependent decrease in avoidance responses
Apomorphine-Induced StereotypyRat~1.0 - 5.0 (as haloperidol)Inhibition of stereotyped behaviors (e.g., gnawing, licking)

Specific dose-response data for this compound in these preclinical models is not well-documented in available literature. Clinical reviews suggest it may be less potent than haloperidol decanoate.[1][2]

Table 3: In Vivo Dopamine D2 Receptor Occupancy
DrugSpeciesDoseD2 OccupancyTime Point
HaloperidolRat0.25 mg/kg/day~80%7 days
Haloperidol DecanoateHuman30-70 mg (4-week interval)~75%1 week post-injection
Haloperidol DecanoateHuman30-70 mg (4-week interval)~53%4 weeks post-injection

Mechanism of Action: Dopamine D2 Receptor Antagonism

Both bromperidol and haloperidol exert their primary antipsychotic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to be responsible for the alleviation of positive symptoms of psychosis. Haloperidol is a potent D2 antagonist.[4] Bromperidol, a close structural analogue of haloperidol, shares this potent central antidopaminergic activity.[5]

Signaling Pathways

The therapeutic and side effects of bromperidol and haloperidol are mediated by their interaction with the dopamine D2 receptor signaling cascade.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Leads to Antipsychotic Bromperidol / Haloperidol Antipsychotic->D2R Blocks

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

Conditioned Avoidance Response (CAR)

The CAR test is a primary behavioral assay to predict antipsychotic efficacy.[3]

  • Apparatus: A shuttle box with two compartments separated by a door. The floor is a grid capable of delivering a mild electric foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.

  • Procedure:

    • Acquisition: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal moves after the shock has started, it is recorded as an escape response.

    • Testing: After acquisition, the drug (e.g., haloperidol decanoate) or vehicle is administered. The animal is then tested at various time points post-injection. The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Efficacy Endpoint: A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

start Rat in Shuttle Box cs Conditioned Stimulus (CS) (e.g., Light/Tone) start->cs us Unconditioned Stimulus (US) (Foot Shock) cs->us if no response avoidance Avoidance Response (Moves to other side) cs->avoidance during CS escape Escape Response (Moves to other side) us->escape during US no_response No Response us->no_response if no movement

References

A Comparative Guide to the Receptor Binding Profiles of Bromperidol and Other Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinities of the typical antipsychotic bromperidol with a range of other first and second-generation antipsychotic medications. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development, offering insights into the molecular mechanisms that underpin the therapeutic effects and side-effect profiles of these agents.

Receptor Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki values in nM) of bromperidol and other selected antipsychotics for key neurotransmitter receptors implicated in the action of these drugs. A lower Ki value indicates a higher binding affinity. It is important to note that these values have been compiled from various sources and experimental conditions may differ, potentially leading to some variability.

Table 1: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Affinities (Ki, nM)

AntipsychoticDopamine D2Serotonin 5-HT2A5-HT2A/D2 Ratio
Bromperidol 0.517 - 2.2 N/A N/A
Haloperidol0.89 - 3.14[1][2]36 - 120[1][3]40.4 - 38.2
Risperidone1.4 - 3.2[4][5]0.16 - 0.2[4][5][6]0.11 - 0.06
Olanzapine11 - 31[5]4 - 11[5]0.36 - 0.35
Clozapine129.2[2]8.9[1]0.07
Quetiapine334.89[2]6401.91
Aripiprazole0.34[5]3.4[5]10
Ziprasidone5.52[2]N/AN/A
Amisulpride2.8[7]N/AN/A
SertindoleN/AN/AN/A

Table 2: Histamine H1, Muscarinic M1, and Alpha-1 Adrenergic Receptor Binding Affinities (Ki, nM)

AntipsychoticHistamine H1Muscarinic M1Alpha-1 Adrenergic
Bromperidol N/A N/A N/A
Haloperidol848[2]1972[2]6.91[2]
Risperidone20 - 44.35[2][4]>10,000[4]0.8 - 7.6[2][6]
Olanzapine4.452 - 7[2][5]22[2]19 - 84.41[2][5]
Clozapine13.58[2]4.28[2]6.89[2]
Quetiapine10.6[2]304[2]17.95[2]
Aripiprazole25.1 - 61[5]>10,00025.7 - 43.6[2][5]
Ziprasidone95.6[2]2157[2]10.04[2]
AmisulprideN/AN/AN/A
SertindoleN/AN/AN/A

Experimental Protocols

The determination of receptor binding affinities (Ki values) for antipsychotic drugs is typically performed using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies. Specific parameters such as radioligand choice, tissue or cell line source, and incubation conditions may vary between studies.

General Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues (e.g., rodent brain regions like the striatum or cortex) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (a radioactive molecule that binds to the target receptor, e.g., [³H]spiperone for D2 receptors) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled antipsychotic drug (the competitor) is added to the incubation mixture.

  • The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of the key receptors targeted by antipsychotics and a typical experimental workflow for a radioligand binding assay.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates Serotonin_5HT2A_Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR Binds G_protein Gq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Histamine_H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Muscarinic_M1_Signaling Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor (Gq/11-coupled) Acetylcholine->M1R Binds G_protein Gq/11 Protein M1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Alpha1_Adrenergic_Signaling Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor (Gq/11-coupled) Norepinephrine->Alpha1R Binds G_protein Gq/11 Protein Alpha1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Membrane_Pellet Resuspend Membrane Pellet Centrifuge2->Membrane_Pellet Incubation Incubate Membranes with Radioligand & Competitor Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Cheng_Prusoff Calculate Ki via Cheng-Prusoff Equation IC50->Cheng_Prusoff

References

Comparative Guide to Analytical Methods for Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of bromperidol decanoate, a long-acting injectable antipsychotic medication. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of potential analytical approaches, their experimental protocols, and performance data to aid in the selection of the most suitable method for their specific needs.

This compound's long-chain ester formulation presents unique analytical challenges, requiring robust and sensitive methods for accurate quantification in various matrices. While direct comparative studies on different analytical methods for this compound are limited in publicly available literature, this guide synthesizes information from validated methods for structurally similar compounds, such as haloperidol decanoate, and multi-analyte methods that include bromperidol. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of pharmaceuticals. For long-chain esters like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for a related compound, haloperidol decanoate, can be adapted for this compound. The following protocol is based on established methods for haloperidol decanoate analysis[1][2]:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 150 mm x 4.6 mm, 3 µm) is suitable for separating the lipophilic decanoate ester from potential impurities.[2]

  • Mobile Phase: A gradient elution is often employed to ensure adequate separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate) and an organic solvent like acetonitrile.[2] The gradient program would typically start with a lower concentration of the organic solvent and gradually increase to elute the highly retained this compound.

  • Flow Rate: A flow rate of 1.5 mL·min⁻¹ is a common starting point.[2]

  • Detection: UV detection is typically set at a wavelength where the analyte exhibits maximum absorbance, for instance, 230 nm.[2]

  • Sample Preparation: Due to the oily vehicle of the injection, a suitable organic solvent like isopropyl alcohol is used to dissolve the sample.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications where low concentrations of the analyte are expected.[3][4][5] This method is particularly useful for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

The following protocol is a generalized approach based on multi-analyte methods for antipsychotics, including bromperidol[4][6]:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is common.

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for bromperidol and one or more product ions for quantification and confirmation.

  • Sample Preparation: For biological matrices like plasma or serum, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.

Performance Data Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from analogous compounds and multi-analyte methods.

ParameterHPLC-UV (for Haloperidol Decanoate)LC-MS/MS (for Bromperidol/Antipsychotics)
Linearity Range 0.75-30.0 µg/mL[1]Typically in the ng/mL range (e.g., 1-100 ng/mL)[5]
Limit of Detection (LOD) In the range of 0.1-0.2 µg/mLCan be as low as pg/mL to sub-ng/mL levels[3]
Limit of Quantification (LOQ) Approximately 0.5-0.75 µg/mL[1]Typically in the low ng/mL range (e.g., 0.5-1 ng/mL)[3]
Accuracy (% Recovery) 93.5% - 113.3%[2]Generally within 85-115%
Precision (%RSD) < 10%[1]Typically < 15%

Method Selection Considerations

The choice between HPLC-UV and LC-MS/MS depends on the specific application:

  • For routine quality control of pharmaceutical formulations where the concentration of this compound is high, HPLC-UV is often sufficient, providing a balance of performance and cost-effectiveness.

  • For bioanalytical studies , such as pharmacokinetics, metabolism, or therapeutic drug monitoring, where the analyte is present at very low concentrations in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS are essential.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using either HPLC-UV or LC-MS/MS.

Analytical Workflow for this compound Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (Formulation or Biological Matrix) Dissolution Dissolution (e.g., Isopropyl Alcohol) Sample->Dissolution Extraction Extraction (LLE/SPE for Bio-samples) Sample->Extraction HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Formulation QC LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Bioanalysis Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the analysis of this compound.

Bromperidol Signaling Pathway

Bromperidol, the active moiety of this compound, is a potent D2 dopamine receptor antagonist. Its antipsychotic effect is primarily attributed to the blockade of these receptors in the mesolimbic pathway of the brain. The following diagram illustrates this simplified signaling pathway.

Bromperidol Signaling Pathway Bromperidol Signaling Pathway Bromperidol Bromperidol D2_Receptor Dopamine D2 Receptor Bromperidol->D2_Receptor Antagonism Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Downstream_Effects Downstream Effects (e.g., Reduced Neuronal Excitability) cAMP->Downstream_Effects

Caption: Simplified signaling pathway of bromperidol.

References

A Comparative Pharmacodynamic Analysis of Bromperidol Decanoate and Risperidone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the pharmacodynamics of bromperidol decanoate and risperidone, two antipsychotic agents with distinct profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate a comprehensive understanding of their mechanisms of action, receptor affinities, and cellular effects.

Executive Summary

Bromperidol, a typical antipsychotic of the butyrophenone class, and risperidone, an atypical antipsychotic, both exert their therapeutic effects through the modulation of central nervous system neurotransmitter systems.[1][2] Their primary distinction lies in their receptor binding profiles and, consequently, their downstream signaling effects. Bromperidol is a potent dopamine D2 receptor antagonist with a pharmacological profile similar to haloperidol.[3] In contrast, risperidone is a serotonin-dopamine antagonist, exhibiting high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[4] This difference in receptor interaction is believed to underlie the variations in their clinical efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms and effects on negative symptoms of schizophrenia.

Receptor Binding Affinity

The affinity of a drug for its target receptors is a critical determinant of its pharmacodynamic profile. The following table summarizes the in vitro binding affinities (Ki values in nM) of bromperidol and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorBromperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D1-240[5]
Dopamine D23.7[6]3.13 - 3.2[1][5]
Dopamine D4-7.3[5]
Serotonin 5-HT1A-420[5]
Serotonin 5-HT2A26[6]0.16 - 0.2[1][5]
Serotonin 5-HT2C-50[5]
Adrenergic α11.4[6]0.8 - 5[1][5]
Adrenergic α2-7.54 - 16[1][5]
Histamine H12,500[6]2.23 - 20[1][5]
Muscarinic M1->10,000[5]

Mechanism of Action and Signaling Pathways

The therapeutic and adverse effects of bromperidol and risperidone are mediated by their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

This compound

Bromperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][7] As a typical antipsychotic, its clinical efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is predominantly attributed to this D2 receptor blockade.[2]

Blockade of D2 receptors, which are coupled to Gi/o proteins, leads to a disinhibition of adenylyl cyclase. This results in an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] While this is the generally accepted pathway for D2 antagonists, specific experimental studies detailing the downstream signaling cascade of bromperidol are limited.

Bromperidol_Signaling Bromperidol Bromperidol D2R Dopamine D2 Receptor Bromperidol->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition (blocked) cAMP cAMP AC->cAMP Activation PKA PKA cAMP->PKA Activation Response Therapeutic/Adverse Effects PKA->Response

Bromperidol's primary signaling pathway.
Risperidone

Risperidone's "atypical" antipsychotic profile stems from its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[4] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects at therapeutic doses compared to typical antipsychotics.[4]

  • Dopamine D2 Receptor Antagonism: Similar to bromperidol, risperidone blocks D2 receptors, leading to an increase in cAMP and PKA activation.[5] This action in the mesolimbic pathway is associated with the reduction of positive psychotic symptoms.[5]

  • Serotonin 5-HT2A Receptor Antagonism: Risperidone has a very high affinity for 5-HT2A receptors.[1] These receptors are coupled to Gq/11 proteins.[1] Antagonism of 5-HT2A receptors by risperidone blocks the activation of phospholipase C (PLC).[1] This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[10][11] This pathway is believed to contribute to the amelioration of negative symptoms and the reduction of extrapyramidal side effects.[1]

Risperidone_Signaling cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Risperidone_D2 Risperidone D2R Dopamine D2 Receptor Risperidone_D2->D2R Antagonism AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibition (blocked) cAMP_D2 cAMP AC_D2->cAMP_D2 Activation PKA_D2 PKA cAMP_D2->PKA_D2 Activation Response_D2 Reduction of Positive Symptoms PKA_D2->Response_D2 Risperidone_5HT2A Risperidone HT2AR Serotonin 5-HT2A Receptor Risperidone_5HT2A->HT2AR Antagonism PLC Phospholipase C HT2AR->PLC Activation (blocked) PIP2 PIP2 PLC->PIP2 Hydrolysis (inhibited) IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Response_5HT2A Amelioration of Negative Symptoms & Reduced EPS Ca_PKC->Response_5HT2A

Risperidone's dual signaling pathways.

Experimental Protocols

The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. The following provides a general methodology for such experiments.

In Vitro Radioligand Binding Assay (Competitive)

Objective: To determine the affinity (Ki) of a test compound (e.g., bromperidol or risperidone) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

General Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue Brain Tissue (e.g., rat striatum) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Cell Membrane Preparation Centrifugation->Membrane Incubation_Mix Incubation Mixture: - Membrane Preparation - Radioligand - Test Compound (varying conc.) Membrane->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Washing Washing Filtration->Washing Measurement Scintillation Counting (measures radioactivity) Washing->Measurement IC50 Determine IC50 Measurement->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Workflow for a competitive radioligand binding assay.

Key Steps:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatum for D2 receptors) is homogenized and centrifuged to isolate the cell membranes containing the receptors.[12]

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound.[13]

  • Separation: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.[12]

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14][15]

Discussion and Conclusion

The pharmacodynamic profiles of this compound and risperidone highlight the evolution of antipsychotic drug development. Bromperidol, as a typical antipsychotic, demonstrates a high and relatively selective affinity for the dopamine D2 receptor, which is effective for positive symptoms but is also associated with a higher risk of extrapyramidal side effects.

Risperidone's "atypical" nature is evident in its potent serotonin 5-HT2A antagonism, which is significantly greater than its D2 antagonism. This dual action is believed to broaden its therapeutic window, offering efficacy against a wider range of schizophrenic symptoms with a more favorable side-effect profile at typical clinical doses. The additional interactions of risperidone with adrenergic and histaminic receptors may contribute to other clinical effects and side effects, such as orthostatic hypotension and sedation.

For researchers and drug development professionals, the comparative data presented here underscore the importance of a comprehensive receptor binding profile in predicting the clinical characteristics of an antipsychotic agent. Further research into the downstream signaling pathways, particularly for older drugs like bromperidol, would provide a more complete understanding of their molecular mechanisms and could inform the development of novel therapeutics with improved efficacy and tolerability.

References

Navigating In Vitro Drug-Drug Interactions: A Comparative Guide to Bromperidol Decanoate and Other Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro drug-drug interaction (DDI) potential of bromperidol decanoate against other commonly used long-acting injectable (LAI) antipsychotics. Understanding these interactions is critical for predicting clinical outcomes and ensuring patient safety. This document summarizes key experimental data on cytochrome P450 (CYP) enzyme inhibition and induction, as well as interactions with key drug transporters. Detailed experimental protocols are provided to facilitate the design and interpretation of future studies.

It is important to note that in vitro DDI studies for this compound are not extensively available in public literature. The data presented herein is for the active moiety, bromperidol. The decanoate ester is expected to be rapidly hydrolyzed in vivo, releasing the active bromperidol. Therefore, the in vitro DDI profile of bromperidol is considered a reasonable surrogate for assessing the DDI potential of this compound.

Comparative Analysis of In Vitro DDI Potential

To provide a clear comparison, the following tables summarize the available quantitative data for bromperidol and other LAI antipsychotics regarding their potential to inhibit major CYP enzymes and interact with drug transporters.

Cytochrome P450 Inhibition

The data below represents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, which indicate the potency of a drug to inhibit a specific CYP enzyme. Lower values suggest a higher potential for inhibition.

DrugCYP1A2CYP2D6CYP3A4
Bromperidol NANANA
Haloperidol >300 µM[1]7.2 µM (Ki)[1]>300 µM[1]
Fluphenazine 40.2 µM (Ki)[1]9.4 µM (Ki)[1]>300 µM[1]
Aripiprazole NANANA
Paliperidone NA>100 µMNA
Risperidone NA21.9 µM (Ki)[1]NA

NA: Not Available in the public domain. Data presented as Ki or IC50 values. Note that comparing values across different studies should be done with caution due to potential variations in experimental conditions.

Cytochrome P450 Induction

Information regarding the potential of these antipsychotics to induce CYP enzymes is limited in the public domain. The following is a qualitative summary.

DrugCYP Induction Potential
Bromperidol Data not available
Haloperidol Unlikely to be a significant inducer
Fluphenazine Data not available
Aripiprazole Unlikely to be a significant inducer
Paliperidone Unlikely to be a significant inducer
Risperidone Studies suggest a low potential for induction[2]
Transporter Interactions

This table summarizes the interactions of the selected antipsychotics with P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key efflux transporters that affect drug disposition.

DrugP-gp InteractionBCRP Interaction
Bromperidol Data not availableData not available
Haloperidol Inhibitor (IC50 = 3.60 - 7.84 µM)[3]No significant inhibition[4]
Fluphenazine Substrate and Inhibitor[5][6][7][8]Data not available
Aripiprazole SubstrateSubstrate
Paliperidone Substrate; Weak Inhibitor (IC50 > 100 µM)[9][10][11][12]Substrate[11]
Risperidone Substrate and Inhibitor (IC50 = 5.87 - 15.78 µM)[9][10][12][13][14]Inhibitor[4]

Experimental Protocols

The following are detailed methodologies for key in vitro DDI experiments, based on recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a test compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Recombinant human CYP enzymes (as a supplementary system)

  • CYP-specific probe substrates and their corresponding metabolites

  • Test compound (e.g., Bromperidol)

  • Positive control inhibitors for each CYP isoform

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Preliminary Solubility and Stability Testing: Assess the solubility and stability of the test compound in the incubation buffer.

  • IC50 Determination:

    • Prepare a series of dilutions of the test compound.

    • Pre-incubate the test compound with human liver microsomes or recombinant CYP enzymes in the incubation buffer at 37°C.

    • Initiate the reaction by adding a CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

    • A vehicle control (without the test compound) and a positive control inhibitor are run in parallel.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of a test compound to induce the expression of major human CYP isoforms (typically CYP1A2, CYP2B6, and CYP3A4).

Materials:

  • Cryopreserved human hepatocytes (from at least three donors)

  • Hepatocyte culture medium and supplements

  • Test compound (e.g., Bromperidol)

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Vehicle control

  • RNA isolation kits and reagents for qRT-PCR

  • CYP-specific probe substrates for activity assessment

  • LC-MS/MS system

Methodology:

  • Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions and allow them to form a monolayer.

  • Treatment: Treat the cultured hepatocytes with various concentrations of the test compound, positive controls, or vehicle control for 48-72 hours. The medium is replaced every 24 hours with fresh medium containing the respective compounds.

  • Assessment of Induction:

    • mRNA Analysis (Primary Method): At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.

    • Enzymatic Activity Analysis (Supportive Method): Incubate the treated hepatocytes with CYP-specific probe substrates and measure the formation of the corresponding metabolites by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values by fitting the concentration-response data to a suitable model.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to DDI studies.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Test Compound Dilutions PreIncubate Pre-incubation (Test Compound + HLMs) TestCompound->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate ProbeSubstrate CYP Probe Substrate Reaction Reaction Initiation (+ Substrate & NADPH) ProbeSubstrate->Reaction PreIncubate->Reaction 37°C Termination Reaction Termination Reaction->Termination Stop Solution LCMS LC-MS/MS Analysis (Metabolite Quantification) Termination->LCMS DataAnalysis Data Analysis (% Inhibition vs. Concentration) LCMS->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50

Figure 1: Workflow for CYP Inhibition Assay.

CYP_Induction_Workflow cluster_culture Cell Culture cluster_treatment Treatment (48-72h) cluster_endpoint Endpoint Analysis cluster_data Data Interpretation Hepatocytes Plate Human Hepatocytes Treatment Treat with Test Compound, Positive/Vehicle Controls Hepatocytes->Treatment mRNA mRNA Analysis (qRT-PCR) Treatment->mRNA Activity Enzymatic Activity Assay Treatment->Activity FoldInduction Calculate Fold Induction mRNA->FoldInduction Activity->FoldInduction EC50_Emax Determine EC50 & Emax FoldInduction->EC50_Emax

Figure 2: Workflow for CYP Induction Assay.

PXR_Signaling_Pathway cluster_cell Hepatocyte Inducer Inducer (e.g., Rifampicin) PXR PXR Inducer->PXR binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR DNA XREM PXR_RXR->DNA binds to CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA promotes transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein translation

Figure 3: PXR-mediated CYP3A4 Induction Pathway.

References

Validating Bromperidol Decanoate's Mechanism of Action In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of bromperidol decanoate's mechanism of action with other key antipsychotic agents. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a valuable resource for researchers validating the therapeutic action of this long-acting injectable antipsychotic.

Bromperidol, a typical antipsychotic belonging to the butyrophenone class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[1][2][3] Its long-acting decanoate ester formulation allows for sustained release and prolonged duration of action.[4] Understanding its in vitro pharmacological profile in comparison to other antipsychotics is crucial for predicting clinical efficacy and potential side effects. This guide focuses on its primary target, the dopamine D2 receptor, and a key secondary target, the serotonin 5-HT2A receptor, which is significant in the action of atypical antipsychotics.[1]

Comparative Receptor Binding Affinity

The primary mechanism of action for most antipsychotics involves their ability to bind to and block dopamine D2 receptors. Atypical antipsychotics are further characterized by their high affinity for serotonin 5-HT2A receptors. The binding affinity of a drug to a receptor is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

DrugClassDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)
Bromperidol Typical Not available Not available
HaloperidolTypical0.52 - 1.5537 - 120
RisperidoneAtypical3.13 - 4.90.16 - 0.5
OlanzapineAtypical11 - 31.34 - 25
ClozapineAtypical125 - 2085.4 - 13

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Experimental Protocols

To validate the mechanism of action of this compound and compare it to other antipsychotics, a series of in vitro assays can be employed. These assays are designed to quantify receptor binding, functional downstream signaling, and potential cellular toxicity.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of bromperidol and comparator drugs for the dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times with fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-spiperone for D2 receptors or [³H]-ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the unlabeled test compound (bromperidol or a comparator drug).

    • To determine non-specific binding, add a high concentration of a known unlabeled antagonist in a separate set of wells.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). Dopamine D2 receptors are Gαi-coupled, and their activation leads to a decrease in intracellular cAMP levels.

Objective: To determine the ability of bromperidol to antagonize agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the dopamine D2 receptor (e.g., CHO-K1 cells).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with increasing concentrations of bromperidol or a comparator drug for a short pre-incubation period.

    • Add a known concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate the inhibition of cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available ELISA or a fluorescence-based biosensor assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

β-Arrestin Recruitment Assay

This assay measures another important downstream signaling pathway for G-protein coupled receptors, which is the recruitment of β-arrestin proteins upon receptor activation.

Objective: To assess the ability of bromperidol to block agonist-induced β-arrestin recruitment to the D2 receptor.

Methodology:

  • Cell Line:

    • Use a commercially available cell line that co-expresses the dopamine D2 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase or luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with increasing concentrations of bromperidol or a comparator drug.

    • Add a known concentration of a D2 receptor agonist to stimulate β-arrestin recruitment.

    • Incubate the plate for a specified time to allow for receptor-β-arrestin interaction.

  • Signal Detection:

    • Add the substrate for the reporter enzyme. The interaction between the receptor and β-arrestin brings the two enzyme fragments together, reconstituting a functional enzyme that converts the substrate into a detectable signal (luminescence or fluorescence).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log of the antagonist concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by bromperidol and a typical in vitro validation workflow.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Bromperidol Bromperidol Bromperidol->D2R Blocks Gi Gαi/βγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Atypical Atypical Antipsychotic Atypical->HT2AR Blocks Gq Gαq/11 HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Key signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

G start Start: Select Test Compounds (this compound & Comparators) receptor_binding Receptor Binding Assays (Determine Ki at D2, 5-HT2A, etc.) start->receptor_binding functional_assays Functional Assays receptor_binding->functional_assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) (Evaluate neuronal cell viability) receptor_binding->cytotoxicity cAMP cAMP Assay (Measure functional antagonism) functional_assays->cAMP beta_arrestin β-Arrestin Recruitment Assay (Assess downstream signaling) functional_assays->beta_arrestin data_analysis Data Analysis & Comparison (Generate tables and figures) cAMP->data_analysis beta_arrestin->data_analysis cytotoxicity->data_analysis conclusion Conclusion: Characterize In Vitro Profile data_analysis->conclusion

References

Comparative Side Effect Profiles of Butyrophenone Antipsychotics in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of commonly studied butyrophenone antipsychotics in animal models. The information is supported by experimental data and detailed methodologies to aid in preclinical research and development.

Butyrophenones are a class of typical antipsychotic drugs that primarily function as dopamine D2 receptor antagonists. While effective in managing psychosis, their use is often associated with a range of side effects. Understanding these adverse effects in animal models is crucial for the development of safer and more effective antipsychotics. This guide focuses on the comparative side effect profiles of three prominent butyrophenones: haloperidol, droperidol, and spiperone, with a focus on extrapyramidal symptoms (EPS), metabolic disturbances, and cardiovascular effects.

Extrapyramidal Side Effects

Extrapyramidal symptoms are a significant concern with butyrophenone antipsychotics, arising from the blockade of dopamine D2 receptors in the nigrostriatal pathway. In animal models, these side effects are commonly assessed through the catalepsy test and the measurement of vacuous chewing movements (VCMs).

Data Presentation: Extrapyramidal Side Effects in Rodent Models
ButyrophenoneAnimal ModelTestKey Findings
Haloperidol RatCatalepsy Bar TestDose-dependently induces catalepsy. An AED50 (adverse effect dose in 50% of rats) has been calculated at 0.29 mg/kg.[1]
RatVacuous Chewing MovementsChronic administration (4-12 months) increases VCMs, a model for tardive dyskinesia.[2] Acute intraperitoneal injection also increases VCMs.[2]
Droperidol Rat/MouseComparative Catalepsy DataWhile direct comparative catalepsy data with other butyrophenones in animal models is limited in the provided search results, its potent D2 antagonism suggests a high propensity for inducing catalepsy.
Spiperone RatDopamine Receptor BindingExhibits high affinity for D2 receptors, suggesting a strong potential for inducing extrapyramidal side effects.[3]
Experimental Protocols

Catalepsy Bar Test:

This test is widely used to measure the akinetic and cataleptic effects of antipsychotic drugs, which are indicative of their potential to induce Parkinsonian-like side effects.[4][5]

  • Apparatus: A horizontal bar is elevated to a height that allows the animal's forepaws to be placed on it while its hind paws remain on the surface (e.g., 10 cm for rats).[1]

  • Procedure: The animal's forepaws are gently placed on the bar. The latency to the first complete removal of both forepaws from the bar is measured. A cut-off time (e.g., 180 seconds) is typically used.

  • Dosing: Haloperidol is often administered intraperitoneally at doses ranging from 0.1 to 10 mg/kg to establish a dose-response curve for catalepsy.[6]

  • Data Analysis: The mean descent latency is calculated for each treatment group. The dose that produces catalepsy in 50% of the animals (AED50) can also be determined.[1]

Vacuous Chewing Movements (VCMs) Measurement:

VCMs in rodents are considered an animal model of tardive dyskinesia, a serious long-term side effect of antipsychotic treatment.[2][7]

  • Procedure: Animals are placed in a transparent observation cage. After an acclimatization period, the number of purposeless chewing movements in the vertical plane, not directed at any physical material, is counted for a defined period (e.g., 2-5 minutes).[8][9]

  • Induction: VCMs can be induced by chronic administration of butyrophenones, such as haloperidol decanoate given intramuscularly over several months.[2]

  • Data Analysis: The frequency of VCMs is compared between the drug-treated and vehicle-treated groups.

Signaling Pathway: Dopamine D2 Receptor Blockade in the Nigrostriatal Pathway

Butyrophenones exert their extrapyramidal side effects primarily through the blockade of D2 receptors in the nigrostriatal dopamine pathway. This pathway is crucial for motor control.

G cluster_0 Nigrostriatal Pathway cluster_1 Mechanism of EPS Substantia Nigra Substantia Nigra Striatum Striatum Substantia Nigra->Striatum Dopamine Release D2 Receptors D2 Receptors Butyrophenones Butyrophenones Butyrophenones->D2 Receptors Blockade Motor Dysfunction (EPS) Motor Dysfunction (EPS) D2 Receptors->Motor Dysfunction (EPS) Leads to

Dopamine D2 Receptor Blockade and EPS.

Metabolic Side Effects

While more commonly associated with atypical antipsychotics, butyrophenones can also induce metabolic disturbances. Animal models are used to investigate effects on glucose metabolism, insulin sensitivity, and weight gain.

Data Presentation: Metabolic Side Effects in Rodent Models
ButyrophenoneAnimal ModelKey Findings
Haloperidol RatIncreased visceral fat deposition after 8 weeks of treatment (2 mg/kg/day).[10][11] Did not significantly alter key proteins in the insulin signaling pathway in the liver.[10][11]
RatSex-dependent effects on hypothalamic dopamine D2 receptor and glucose transporter expression.[12]
Droperidol Rat/MouseLimited comparative data in animal models for metabolic side effects.
Spiperone Rat/MouseLimited comparative data in animal models for metabolic side effects.
Experimental Protocols

Glucose Tolerance Test:

This test assesses the body's ability to clear glucose from the bloodstream, a key indicator of insulin sensitivity.

  • Procedure: After a fasting period, a baseline blood glucose level is measured. A bolus of glucose is then administered (e.g., orally or intraperitoneally). Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between treatment groups. Higher AUC values indicate glucose intolerance.

Insulin Signaling Pathway Analysis:

This involves examining the molecular changes in key tissues like the liver, adipose tissue, and skeletal muscle.

  • Procedure: Following chronic treatment with the butyrophenone, tissues are collected. Western blotting or other molecular techniques are used to measure the protein levels and phosphorylation status of key components of the insulin signaling pathway, such as the insulin receptor substrate (IRS) and Akt.

  • Data Analysis: The expression levels of these proteins are quantified and compared between drug-treated and control groups.

Signaling Pathway: Potential Mechanisms of Metabolic Dysfunction

The mechanisms underlying butyrophenone-induced metabolic side effects are not as well-defined as those for EPS but may involve central and peripheral pathways.

G Butyrophenones Butyrophenones Central Nervous System Central Nervous System Butyrophenones->Central Nervous System Affects Hypothalamic Control Peripheral Tissues Peripheral Tissues Butyrophenones->Peripheral Tissues Direct Effects on Liver, Adipose Tissue Metabolic Dysregulation Metabolic Dysregulation Central Nervous System->Metabolic Dysregulation Altered Glucose Homeostasis Peripheral Tissues->Metabolic Dysregulation Insulin Resistance, Dyslipidemia

Butyrophenone-Induced Metabolic Effects.

Cardiovascular Side Effects

Butyrophenones can have cardiovascular side effects, with QT interval prolongation being a significant concern as it can lead to life-threatening arrhythmias.

Data Presentation: Cardiovascular Side Effects in Animal Models
ButyrophenoneAnimal ModelKey Findings
Haloperidol In vitro (hERG channels)High-affinity antagonist of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[13][14]
Clinical DataAssociated with a mean QT interval prolongation of 4.7 ms.[15]
Droperidol In vitro/Clinical DataAlso known to block cardiac potassium channels and is associated with a risk of QT prolongation and torsades de pointes.[16]
Spiperone In vitro/Animal ModelsLimited specific data on cardiovascular side effects in the provided search results, but as a butyrophenone, a risk of QT prolongation should be considered.
Experimental Protocols

In Vivo Electrocardiogram (ECG) Monitoring:

This is the primary method for assessing cardiovascular side effects in animal models.

  • Procedure: Animals are anesthetized, and ECG electrodes are placed to record the heart's electrical activity. A baseline ECG is recorded before drug administration. The butyrophenone is then administered (e.g., intravenously or intraperitoneally), and the ECG is continuously monitored for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Data Analysis: The QT interval is corrected for heart rate (QTc) using a formula appropriate for the animal species (e.g., Bazett's or Fridericia's formula). The change in QTc from baseline is calculated and compared between treatment groups.

hERG Channel Assay:

This in vitro assay is used to assess a drug's potential to block the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.

  • Procedure: Cells expressing the hERG channel are used. Patch-clamp electrophysiology is employed to measure the potassium current through the hERG channels in the presence and absence of the test compound.

  • Data Analysis: The concentration of the drug that inhibits 50% of the hERG current (IC50) is determined. A lower IC50 value indicates a higher risk of QT prolongation.

Signaling Pathway: Blockade of Cardiac Potassium Channels

The primary mechanism for butyrophenone-induced QT prolongation is the blockade of the hERG potassium channel in cardiomyocytes.

G Butyrophenones Butyrophenones hERG K+ Channel hERG K+ Channel Butyrophenones->hERG K+ Channel Blockade Delayed Rectifier K+ Current Delayed Rectifier K+ Current hERG K+ Channel->Delayed Rectifier K+ Current Reduces Prolonged Action Potential Prolonged Action Potential Delayed Rectifier K+ Current->Prolonged Action Potential Leads to QT Prolongation QT Prolongation Prolonged Action Potential->QT Prolongation Results in

References

Safety Operating Guide

Proper Disposal of Bromperidol Decanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Bromperidol Decanoate now have a comprehensive guide to its proper and safe disposal. This document outlines the essential procedures for managing this long-acting injectable antipsychotic, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for regulatory compliance and responsible chemical management.

This compound, a long-acting ester of bromperidol, requires careful handling and disposal due to its pharmacological activity. Improper disposal can lead to environmental contamination and potential health risks. This guide provides a step-by-step approach to mitigate these risks.

Key Safety and Disposal Parameters

All quantitative data regarding the safe handling and disposal of this compound and similar compounds are summarized below. This information is derived from safety data sheets (SDS) and general pharmaceutical waste guidelines.

ParameterGuidelineSource
Hazard Classification Under the Resource Conservation and Recovery Act (RCRA), it is the user's responsibility to determine if the waste is hazardous at the time of disposal.[1]SDS
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.SDS
Handling Precautions Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.SDS
Storage Store in a well-ventilated place. Keep container tightly closed and locked up.SDS
Primary Disposal Method High-temperature incineration is the preferred method for pharmaceutical waste to ensure complete destruction.[2][3]General Guidance
Incineration Temperature A minimum of 850°C for hazardous pharmaceuticals and 1200°C for cytotoxic waste is recommended.[4]General Guidance
Spill Cleanup Contain and collect spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and place in a container for disposal according to local regulations.[5]SDS

Procedural Workflow for Disposal

The following workflow outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to ensure compliance with environmental regulations and promote a safe working environment.

Workflow for this compound Disposal cluster_0 Preparation cluster_1 Containment cluster_2 Disposal A Identify this compound Waste B Segregate from General Waste A->B C Don Appropriate PPE B->C D Place in a Designated, Labeled, Leak-Proof Container C->D E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by a Licensed Pharmaceutical Waste Contractor E->F G Ensure Incineration at a Permitted Facility F->G H Maintain Disposal Records for Regulatory Compliance G->H

Caption: Logical steps for the safe disposal of this compound.

Detailed Experimental Protocol: Safe Disposal Procedure

This protocol provides a detailed methodology for the handling and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including expired or unused product, vials, syringes, needles, and contaminated labware.
  • Segregate this pharmaceutical waste from general laboratory waste at the point of generation to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • A lab coat or gown.
  • Safety glasses with side shields or goggles.
  • A face shield if there is a risk of splashing.

3. Containment:

  • Place all solid and liquid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
  • For sharps such as needles and syringes, use a designated sharps container that is puncture-resistant.
  • The container label should include the words "Hazardous Waste," the name of the chemical, and the date of accumulation.

4. Storage:

  • Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.
  • The storage area should be clearly marked as a hazardous waste accumulation area.

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and reputable pharmaceutical waste disposal contractor.
  • Ensure that the contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) that utilizes high-temperature incineration.[6]
  • Complete all necessary waste manifest paperwork provided by the contractor, ensuring accuracy and retaining a copy for your records. This documentation is crucial for regulatory compliance.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.
  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
  • Collect the absorbent material and place it in the designated hazardous waste container.
  • Clean the spill area with a suitable detergent and water.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their staff and the environment. It is imperative to consult local and national regulations, as requirements for pharmaceutical waste disposal can vary.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bromperidol Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bromperidol Decanoate, a potent antipsychotic compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is a pharmacologically active substance that requires stringent handling procedures to prevent occupational exposure.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE.[1][2] All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile gloves.[3]Inner glove worn under the gown cuff, outer glove over the cuff to prevent skin exposure.[3] Change outer glove immediately if contaminated or every hour.[3]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[3]Protects against splashes and aerosol contamination. Gowns should be changed immediately after a spill or every 2-3 hours.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5] A full face shield should be used if there is a significant risk of splashing.[5]Protects eyes from contact with the active pharmaceutical ingredient (API).
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required based on a risk assessment, especially when handling powders or creating aerosols.[2]Protects against inhalation of airborne particles.[2]
Head/Hair Covers Disposable hair covers or "bunny suits".[4]Prevents contamination of hair and the surrounding environment.[4]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly weighing and preparing solutions, must be conducted within a designated containment device to minimize exposure.[1]

Preparation and Handling Workflow:

  • Area Preparation:

    • Ensure the designated work area (e.g., fume hood, glove box) is clean and uncluttered.

    • Verify that the containment device is functioning correctly (e.g., proper airflow in a fume hood).[6]

    • Post warning signs indicating that a potent compound is in use.

  • Donning PPE:

    • Before entering the designated area, don all required PPE in the correct order (e.g., hair cover, gown, inner gloves, eye protection, outer gloves).

  • Compound Handling:

    • Perform all manipulations of this compound within the containment device.[1]

    • When weighing the compound, use a vented balance safety enclosure or a glove box to prevent dust inhalation.[7]

    • Handle all containers carefully to avoid spills. Use a tray to move liquids.[6]

    • When preparing solutions, add solvents slowly and avoid splashing.

  • Post-Handling:

    • Securely seal all containers of this compound.

    • Decontaminate all surfaces and equipment used during the procedure.

    • Doff PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag.[3]

  • Hand Hygiene:

    • Wash hands thoroughly with soap and water immediately after removing gloves.[3]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Contaminated PPE All used gloves, gowns, hair covers, etc., must be placed in a clearly labeled, sealed hazardous waste container. Consider using double bagging for extra security.[7]
Sharps Needles and other sharps must be disposed of immediately in a designated sharps container. Do not recap needles.[8]
Unused Compound Dispose of unused this compound as hazardous chemical waste in accordance with local, regional, and national regulations.[5]
Contaminated Labware Disposable labware should be treated as hazardous waste. Reusable glassware must be decontaminated following a validated cleaning procedure before being returned to general use.

Emergency Procedures

In Case of Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
Eye Contact Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and call a poison control center.[5]

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using appropriate spill absorbents.

  • Report: Notify the laboratory supervisor and institutional safety officer immediately.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment Device) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures prep_area 1. Prepare Designated Area (e.g., Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Enter Containment prepare 4. Prepare Solution weigh->prepare spill Spill weigh->spill Potential Hazard seal 5. Seal Containers prepare->seal exposure Personal Exposure prepare->exposure Potential Hazard decontaminate 6. Decontaminate Surfaces & Equipment seal->decontaminate dispose_waste 7. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromperidol Decanoate
Reactant of Route 2
Bromperidol Decanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.